molecular formula C15H20ClNO3 B075784 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 1454-53-1

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B075784
CAS No.: 1454-53-1
M. Wt: 297.78 g/mol
InChI Key: YPFMNHZRNXPYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is also known as 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride.>

Properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFMNHZRNXPYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454-53-1
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1454-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a privileged scaffold in numerous bioactive molecules, this compound serves as a versatile intermediate for synthesizing a wide array of complex chemical entities. Its structural features—a reactive β-keto ester system, a piperidone core, and a readily cleavable N-benzyl protecting group—provide multiple handles for synthetic manipulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and underscore its strategic importance in the construction of pharmaceutical agents, including the antibacterial drug balofloxacin.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.

Nomenclature and Structural Elucidation

The compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and literature contexts.[3]

  • IUPAC Name: ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[1][3]

  • Common Synonyms: 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride[4]

  • CAS Number: 1454-53-1[1][4] (Note: The anhydrous form and its hydrate have sometimes shared this CAS number. It is crucial to verify the water content for precise stoichiometric calculations.)

  • Molecular Formula: C₁₅H₂₀ClNO₃[1][3]

  • Molecular Weight: 297.78 g/mol [1][4]

  • SMILES: CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl[3]

Physicochemical Data

The physical properties of the compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Appearance Pink to cream or white to brown crystalline powder[4][5]
Melting Point 160-170 °C[4]; 175 °C (dec.)[4]
Boiling Point 379.7 °C at 760 mmHg (for free base)[4]
Flash Point 183.4 °C (for free base)[4]
Solubility Very faint turbidity in hot water. Soluble in methanol.[4]
Storage Temperature Room Temperature, keep in a dark place, sealed in dry conditions.[4]

Synthesis and Manufacturing Insights

The synthesis of this compound is a well-established process. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Below are two common, validated protocols.

Synthetic Strategy Overview

The core of this molecule is the piperidone ring, with the key challenge being the introduction of the carboxylate group at the C3 position. The most prevalent methods involve either the N-alkylation of a pre-formed piperidone or an intramolecular cyclization (Dieckmann condensation) of a linear precursor. The N-benzyl group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for its removal at a later stage if necessary.[6]

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 3-oxo-4-piperidine-carboxylic acid ethyl ester or N-benzyl glycine ethyl ester) B Reaction Step (N-Alkylation or Cyclization) A->B Reagents: Benzyl Halide, Base (e.g., NaHCO₃, NaOtBu) C Workup & Extraction B->C Quenching, pH Adjustment D Purification (Crystallization) C->D Solvent Addition (e.g., Petroleum Ether) E Final Product: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl D->E Filtration & Drying

Caption: Generalized workflow for the synthesis of the target compound.

Protocol 1: N-Alkylation of a Piperidone Precursor

This method is direct and efficient if the starting piperidone is readily available. The choice of a mild base like sodium bicarbonate is critical to prevent hydrolysis of the ethyl ester.

Methodology:

  • Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[6] The bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion.

  • Cooling: Cool the solution to between -4°C and 0°C using an ice-salt bath. This is a key control point to manage the exothermicity of the N-alkylation reaction.

  • Reagent Addition: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture.[6] Acetone is used as a co-solvent to improve the miscibility of the organic benzyl chloride with the aqueous phase.

  • Reaction: Stir the mixture vigorously in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[6]

  • Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC). This provides a real-time check on reaction completion and prevents the formation of impurities from over-reaction.

  • Workup: Once complete, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted benzyl chloride and impurities.[6]

  • Precipitation: Cool the remaining aqueous layer and carefully adjust the pH to ~2 using concentrated hydrochloric acid. This step protonates the piperidine nitrogen, forming the hydrochloride salt which is often less soluble and precipitates as a solid.[6]

  • Isolation: Extract the product into ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be crystallized from petroleum ether to yield a brown crystalline powder.[6]

Protocol 2: Synthesis via Intramolecular Cyclization

This patented method builds the piperidone ring from a linear precursor, offering an alternative when the piperidone starting material is less accessible.

Methodology:

  • Acyclic Precursor Synthesis: In an appropriate organic solvent (e.g., toluene, ethanol), react N-benzyl glycine ethyl ester with a 4-halobutyrate (like 4-chlorobutyrate or 4-bromobutyrate) in the presence of a base such as potassium carbonate.[7] This forms the linear intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.

  • Cyclization: Dissolve the intermediate in a solvent like tetrahydrofuran (THF) or ethyl acetate. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[7] The strong base is essential to deprotonate the carbon alpha to the ester, initiating the intramolecular Dieckmann condensation to form the six-membered piperidone ring.

  • Quenching and pH Adjustment: After the reaction is complete, adjust the pH to 7-8 and wash with water. Subsequently, acidify the organic layer to a pH of 1-2 to form the hydrochloride salt and induce crystallization.[7]

  • Purification: The crude product is then dissolved in water, the pH is re-adjusted to 7-8, and the free base is extracted with an organic solvent. Final acidification of the organic layer and crystallization yields the purified hydrochloride salt.[7]

Reactivity, Applications, and Synthetic Utility

The synthetic value of this compound lies in its multiple reactive sites, which can be addressed with high selectivity.

G cluster_0 Key Reactive Sites cluster_1 Potential Transformations A N-Benzyl Group (Protecting Group) B C4-Ketone (Nucleophilic Addition) D Debenzylation (H₂, Pd/C) → Secondary Amine A->D Cleavage C β-Keto Ester System (Alkylation, Acylation) E Reduction (NaBH₄) → Hydroxy Ester B->E Transformation F Reaction with Electrophiles → C-C Bond Formation C->F Derivatization

Caption: Reactivity map of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Core Reactivity Profile
  • The N-Benzyl Group: This is primarily a protecting group. It can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, which is a key site for introducing further diversity by reacting it with various electrophiles.[6]

  • The C4-Ketone: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a hydroxyl group (using reagents like NaBH₄), or it can participate in reactions like the Wittig reaction or reductive amination to build more complex scaffolds.

  • The β-Keto Ester System: The enolizable protons alpha to the carbonyl and ester groups are acidic, making this position a prime site for alkylation and acylation reactions, allowing for the introduction of diverse side chains.

Applications in Drug Development

This compound is a cornerstone intermediate for pharmaceuticals, particularly those targeting the central nervous system (CNS).[4][5] Its scaffold is found in molecules designed as receptor agonists and antagonists.

  • Key Intermediate for Balofloxacin: It is explicitly identified as a key raw material in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[1]

  • Synthesis of Dopamine Receptor Antagonists: It has been used as a starting reagent in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are selective human dopamine D4 receptor antagonists with potential as antipsychotic agents.

  • Synthesis of 5-HT₄ Receptor Agonists: The piperidine core derived from this intermediate is integral to benzamide derivatives developed as selective serotonin 5-HT₄ receptor agonists.

Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the benzyl group, and multiple signals in the aliphatic region corresponding to the diastereotopic protons of the piperidine ring.[3]

    • ¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the piperidine and ethyl groups.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, typically found in the region of 1650-1750 cm⁻¹.[3][10]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (C₁₅H₁₉NO₃) upon loss of HCl.[11]

Safety, Handling, and Storage

Proper handling is imperative due to the compound's irritant properties.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeSignal WordStatement
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation

(Data sourced from PubChem and commercial supplier safety data sheets)[3][12][13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent standards.[13][14]

  • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[14]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[14]

  • General Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[14]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][14] The compound is stable under normal storage conditions.[5]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. Its proven utility in the synthesis of diverse and potent pharmaceutical agents, from antibacterials to CNS drugs, cements its importance in the drug discovery and development pipeline. This guide provides the core technical knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Introduction

This compound is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a piperidone core functionalized with both a benzyl group and an ethyl carboxylate moiety, renders it a versatile scaffold for the synthesis of a wide array of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on the scientific rationale behind its use and manipulation in a laboratory setting. The piperidine ring is a prevalent motif in numerous pharmaceuticals, and this particular derivative serves as a crucial starting material for compounds targeting the central nervous system, among other therapeutic areas.[1]

Molecular Profile

The foundational step in understanding and utilizing any chemical compound is to have a clear grasp of its molecular identity. The structure and fundamental identifiers of this compound are outlined below.

Chemical Structure

The molecule consists of a piperidine ring with a ketone at the 4-position, an ethyl carboxylate group at the 3-position, and a benzyl group attached to the nitrogen atom. The hydrochloride salt form enhances its stability and handling properties.

Caption: Chemical structure of this compound.

Identifiers and Molecular Data

A summary of the key identifiers and quantitative molecular data for this compound is provided in the table below.

IdentifierValueSource
Molecular Formula C₁₅H₁₉NO₃·HCl (or C₁₅H₂₀ClNO₃)[1][2]
Molecular Weight 297.78 g/mol [1][3]
CAS Number 1454-53-1[1][2]
IUPAC Name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[2]
Synonyms 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols.

PropertyValueSource
Appearance Pink to cream crystalline powder[1][4]
Melting Point 160-170 °C[1]
Boiling Point 379.7 °C at 760 mmHg (for the free base)[1]
Solubility Soluble in methanol with ammonium hydroxide[4][5]
Storage Keep in a dark place, sealed in dry, at room temperature[1]

Synthesis Protocol: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common approach involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.

Illustrative Synthesis Workflow

A patented method for the preparation of this compound involves the reaction of N-benzyl glycine ethyl ester with an ethyl 4-halobutyrate, followed by cyclization.[6]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Dieckmann Condensation) cluster_2 Step 3: Salt Formation and Purification start N-benzyl glycine ethyl ester + Ethyl 4-halobutyrate step1 Reaction in organic solvent with base (e.g., K2CO3 in Toluene) start->step1 intermediate Intermediate: 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate step1->intermediate step2 Reaction with a strong base (e.g., Sodium tert-butoxide in THF) intermediate->step2 intermediate2 Cyclized β-keto ester (free base) step2->intermediate2 step3 Acidification with HCl intermediate2->step3 step4 Crystallization and Isolation step3->step4 product This compound step4->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol and Rationale

The following is a representative protocol based on established synthetic methods.[6][7]

  • N-Alkylation:

    • Procedure: Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent such as toluene. Add a base, for example, potassium carbonate, followed by the dropwise addition of ethyl 4-bromobutyrate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

    • Rationale: The base is crucial for deprotonating the secondary amine of the N-benzyl glycine ethyl ester, forming a more nucleophilic species that can then attack the electrophilic carbon of the ethyl 4-bromobutyrate. Toluene is a good solvent for this reaction as it is non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Dieckmann Condensation (Cyclization):

    • Procedure: The intermediate diester from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A strong base, such as sodium tert-butoxide, is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is stirred until the reaction is complete.

    • Rationale: The strong base deprotonates the α-carbon of one of the ester groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of the six-membered piperidine ring. The use of an anhydrous solvent is critical to prevent quenching of the strong base and the carbanion intermediate.

  • Work-up and Salt Formation:

    • Procedure: After the cyclization is complete, the reaction is quenched, and the pH is adjusted. The organic layer is extracted, and then acidified with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether). The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

    • Rationale: The acidification step protonates the nitrogen atom of the piperidine ring, forming the hydrochloride salt. This salt is typically a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil. Crystallization is an effective method for purification.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the reactivity of the ketone and the β-keto ester functionalities, which allow for a wide range of chemical transformations.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. This intermediate is used in the synthesis of novel compounds with potential applications as analgesics, antipsychotics, and treatments for other neurological disorders.[1][7]

  • Receptor Agonists and Antagonists: It has been employed as a starting material for the synthesis of selective receptor agonists and antagonists. For instance, it was used in the development of selective human dopamine D4 receptor antagonists as potential antipsychotic agents.

  • Synthesis of Complex Heterocycles: The reactive sites on the molecule allow for its elaboration into more complex heterocyclic systems, such as chromeno[3,4-c]pyridin-5-ones.[5]

  • Fluoroquinolone Antibacterials: It is an important intermediate in the synthesis of a new generation of fluoroquinolone antibacterial drugs like balofloxacin.[6]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

This is not an exhaustive list of all hazards. Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this key intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS Number: 1454-53-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document delves into its structural characteristics, physicochemical parameters, spectral data, reactivity profile, and safety information. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the handling, application, and further modification of this versatile molecule.

Introduction

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, registered under CAS number 1454-53-1, is a piperidine derivative with significant applications in medicinal chemistry.[1] Its structure incorporates a benzyl-protected piperidone ring and a β-keto ester functionality, making it a valuable scaffold for the synthesis of a variety of biologically active compounds, including analgesics and anti-inflammatory agents.[1] Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective utilization in synthetic chemistry and drug design.

Molecular Structure and Identification

The molecular structure of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is characterized by a piperidine ring N-substituted with a benzyl group. An ethoxycarbonyl group is present at the 3-position, and a ketone functional group is at the 4-position. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

Key Identifiers:

  • Chemical Name: Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride[2]

  • CAS Number: 1454-53-1[2]

  • Molecular Formula: C₁₅H₁₉NO₃·HCl[3]

  • Molecular Weight: 297.78 g/mol [3]

  • Synonyms: 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride, N-Benzyl-3-carbethoxy-4-piperidone hydrochloride[2][4]

  • InChI: InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H[3]

  • InChIKey: UQOMEAWPKSISII-UHFFFAOYSA-N[3]

  • SMILES: CCOC(=O)C1CN(CCC1=O)CC2=C(C=C=C=C2)Cl[3]

Physicochemical Properties

The physicochemical properties of a pharmaceutical intermediate are critical for its handling, formulation, and reaction optimization. The following table summarizes the known properties of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.

PropertyValueReferences
Appearance White to light yellow or pink to cream crystalline powder.[2][5]
Melting Point 160-170 °C; 162 °C (dec.); 165 °C (dec.); 172 °C; 175 °C (dec.)[1][2][5][6][7]
Boiling Point 379.7 °C at 760 mmHg[2]
Flash Point 183.4 °C[2]
Vapor Pressure 5.74 x 10⁻⁶ mmHg at 25 °C[2]
Water Solubility Very faint turbidity in hot water.[2]
Solubility in Organic Solvents Soluble in methanol.[1]
Density Not available.[2]
Refractive Index Not available.[2]
pKa Not experimentally determined. The pKa of the conjugate acid of the parent piperidine is approximately 11.2. The presence of the electron-withdrawing groups in the target molecule would be expected to lower this value.

Discussion of Melting Point Discrepancy: The reported melting point of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride shows significant variation across different sources, with values ranging from 160 °C to 175 °C, often with decomposition. This variability may be attributed to factors such as the presence of impurities, different crystalline forms (polymorphism), or variations in the experimental method used for determination. The term "technical grade" found in some sources suggests that purity can vary.[1] It is therefore crucial for researchers to determine the melting point of the specific batch they are using as a measure of purity.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone and the ester, the C-N stretching of the tertiary amine, and the aromatic C-H and C=C stretching of the benzyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Characteristic signals would include those for the ethyl group (a triplet and a quartet), the protons on the piperidine ring, the benzylic protons, and the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the piperidine ring, and the carbons of the benzyl group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

While specific spectra are not provided in this guide, they are reported to be available from various chemical suppliers and databases.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is dictated by the functional groups present in its structure: a tertiary amine, a ketone, and a β-keto ester.

G cluster_0 Core Functional Groups cluster_1 Reactivity Profile Molecule Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride TertiaryAmine Tertiary Amine (Piperidine-N) Molecule->TertiaryAmine Ketone Ketone (C4=O) Molecule->Ketone BetaKetoEster β-Keto Ester (C3-COOEt, C4=O) Molecule->BetaKetoEster Basicity Basicity/Salt Formation TertiaryAmine->Basicity Protonation NucleophilicAddition Nucleophilic Addition Ketone->NucleophilicAddition e.g., reduction EnolateFormation Enolate Formation BetaKetoEster->EnolateFormation Acidic α-H HydrolysisDecarboxylation Hydrolysis & Decarboxylation BetaKetoEster->HydrolysisDecarboxylation Saponification/Acidolysis Alkylation α-Alkylation EnolateFormation->Alkylation Reaction with electrophiles

Figure 1: Reactivity map of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.

  • Tertiary Amine: The piperidine nitrogen is a tertiary amine and is basic. In this compound, it is protonated to form the hydrochloride salt. This imparts greater water solubility compared to the free base and protects the amine from certain reactions. The free base can be liberated by treatment with a mild base.

  • Ketone: The ketone at the 4-position is susceptible to nucleophilic attack. It can undergo reduction to the corresponding alcohol using reducing agents like sodium borohydride.

  • β-Keto Ester: This is the most reactive functionality. The methylene protons at the α-position (between the two carbonyl groups) are acidic and can be readily removed by a base to form a stabilized enolate.[8][9] This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation.[9] The β-keto ester can also undergo hydrolysis (saponification) followed by decarboxylation under acidic or basic conditions to yield a ketone.[9]

Synthesis

Several synthetic routes to Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride and its analogs have been reported. A common approach involves the Dieckmann condensation of a suitably substituted amino diester. Another method involves the acylation of a pre-formed piperidone.

One documented synthesis involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by an intramolecular cyclization under basic conditions. The resulting cyclic β-keto ester is then acidified to form the hydrochloride salt.[10]

A detailed experimental protocol for a related compound, ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride, starts from 3-oxo-4-piperidine-carboxylic acid ethyl ester.[11]

Illustrative Synthetic Workflow:

G Start N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate Intermediate Acyclic Diester Intermediate Start->Intermediate Alkylation Cyclization Dieckmann Condensation (Base-mediated) Intermediate->Cyclization Product Cyclic β-Keto Ester (Free Base) Cyclization->Product Final Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride Product->Final Acidification (HCl)

Figure 2: A generalized synthetic pathway to the target compound.

Safety and Handling

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Stability and Storage: The compound is stable under normal conditions but is reported to be hygroscopic.[12] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid.

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general procedure for determining the equilibrium solubility of a compound in water.

  • Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Conclusion

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and the presence of multiple reactive functional groups offer numerous possibilities for synthetic transformations. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe handling, proper storage, and successful application in the synthesis of novel therapeutic agents. Researchers are advised to consider the variability in reported physical properties, such as the melting point, and to perform their own characterization of the material in use.

References

An In-depth Technical Guide to 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride, a key intermediate in synthetic organic chemistry with significant applications in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis methodologies with mechanistic insights, and its critical role as a versatile building block in medicinal chemistry.

Compound Identification and Nomenclature

1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is a piperidine derivative recognized by various names and identifiers across chemical databases and commercial suppliers. Accurate identification is paramount for procurement, regulatory compliance, and scientific communication. The compound is systematically named ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.[1][2][3] A comprehensive list of its synonyms and identifiers is provided below for facile cross-referencing.

Identifier TypeValue
IUPAC Name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[1][2]
CAS Number 1454-53-1[1][2]
EC Number 215-929-9[1][4]
PubChem CID 102623[2]
Molecular Formula C₁₅H₂₀ClNO₃[2][3]
Molecular Weight 297.78 g/mol [5][6]
InChI Key YPFMNHZRNXPYBG-UHFFFAOYSA-N[1][2]
Synonyms 1-Benzyl-3-carboethoxy-4-piperidone hydrochloride, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, 1-Benzyl-3-ethoxycarbonyl-4-piperidone Hydrochloride, N-Benzyl-3-carbethoxy-4-piperidone hydrochloride[1][2][4]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is essential for its handling, reaction setup, and purification. The compound is typically a cream to pink crystalline powder.[3][4] Key properties are summarized in the table below.

PropertyValueSource(s)
Appearance Cream to pink powder[3][4]
Melting Point 175 °C (decomposes)[4]
Boiling Point 379.7 °C at 760 mmHg[4]
Solubility Soluble in methanol.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

Spectroscopic data is crucial for the structural confirmation of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. While detailed spectra are best obtained from dedicated analytical services, typical spectroscopic characteristics include:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the piperidone ring protons.[2]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons (ketone and ester), the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidone and ethyl groups.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities.[3] The presence of the hydrochloride salt may also influence the amine stretching region.

Synthesis and Mechanistic Insights

The synthesis of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is a classic example of applying fundamental organic reactions to construct heterocyclic systems. A common and efficient method involves an intramolecular Dieckmann condensation of a diester precursor.[7][8][9]

Synthetic Pathway: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester.[7] For the synthesis of the target piperidone, the precursor is typically a diester formed from the N-alkylation of a secondary amine with two equivalents of an appropriate acrylate or a related Michael acceptor.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up and Salt Formation A Benzylamine C N,N-bis(2-ethoxycarbonylethyl)benzylamine (Diester Precursor) A->C Michael Addition B Ethyl Acrylate (2 equiv.) B->C D Diester Precursor F Cyclized β-keto ester (enolate salt) D->F Dieckmann Condensation E Sodium Ethoxide (Base) E->F G Cyclized β-keto ester (enolate salt) I 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride (Final Product) G->I Neutralization & Protonation H Aqueous Acid (e.g., HCl) H->I

Caption: Synthetic workflow for 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride via Dieckmann Condensation.

Detailed Experimental Protocol
  • Step 1: Synthesis of the Diester Precursor. Benzylamine is reacted with two equivalents of ethyl acrylate. This reaction is a Michael addition, where the amine acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated ester. The reaction is typically carried out in a suitable solvent like ethanol and may be heated to ensure completion.

  • Step 2: Dieckmann Condensation. The resulting diester, N,N-bis(2-ethoxycarbonylethyl)benzylamine, is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or tetrahydrofuran.[10] The base abstracts an α-proton from one of the ester groups, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group, forming a six-membered ring.[8][9] A molecule of ethanol is eliminated in this process. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic, by the ethoxide base.[8]

  • Step 3: Acidic Work-up and Salt Formation. The reaction mixture is then carefully quenched with an aqueous acid, such as hydrochloric acid. This step serves two purposes: it neutralizes any remaining base and protonates the enolate to give the final β-keto ester. The use of hydrochloric acid also protonates the tertiary amine of the piperidone ring, leading to the formation of the desired hydrochloride salt, which often aids in its precipitation and purification.[11] The resulting solid can then be isolated by filtration and purified by recrystallization.

Applications in Drug Development and Medicinal Chemistry

1-Benzyl-3-carbethoxy-4-piperidone hydrochloride and its parent compound, 4-piperidone, are crucial building blocks in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[11][12][13]

Precursor to Opioid Analgesics

The piperidine scaffold is a core structural motif in many potent opioid analgesics. Notably, derivatives of 4-piperidone are key intermediates in the synthesis of fentanyl and its analogues.[14][15][16] In these synthetic routes, the 4-piperidone core provides the central ring structure. The benzyl group on the nitrogen atom in 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride can serve as a protecting group, which can later be removed to allow for the introduction of other substituents, such as the phenethyl group found in fentanyl.[14][15] The carbethoxy group at the 3-position can be removed through hydrolysis and decarboxylation, or it can be chemically modified.

Versatile Synthetic Intermediate

Beyond opioids, the chemical functionalities of 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride make it a versatile starting material for a variety of other therapeutic agents. The ketone at the 4-position can be subjected to reductive amination to introduce various amine-containing side chains.[15][17] The ester at the 3-position can be hydrolyzed, converted to other functional groups, or used to introduce further complexity into the molecule. This versatility allows medicinal chemists to systematically modify the structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties for various drug discovery programs, including the development of receptor agonists and antagonists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. It is classified as a hazardous substance.

  • Hazard Identification: It is known to cause skin and serious eye irritation.[2][5][18] It may also cause respiratory irritation.[2][5][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling the powder.

  • Handling: Avoid contact with skin and eyes. Do not breathe in the dust.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[4]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Benzyl-3-carbethoxy-4-piperidone hydrochloride is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable intermediate in the creation of complex molecular architectures, particularly for piperidine-based pharmaceuticals. A thorough understanding of its chemistry, as outlined in this guide, is crucial for its effective and safe utilization in research and development endeavors.

References

A Technical Guide to the Spectroscopic Elucidation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C₁₅H₂₀ClNO₃), a key intermediate in pharmaceutical synthesis.[1][2][3] This document, intended for researchers and drug development professionals, offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural organic chemistry. By explaining the causality behind the spectral features, this guide serves as a practical tool for the characterization and quality control of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

This compound is a piperidinone derivative featuring a benzyl group on the nitrogen atom and an ethyl carboxylate group at the 3-position. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. The structural complexity of this molecule gives rise to a unique spectroscopic fingerprint, which can be deciphered using a combination of analytical techniques.

A comprehensive spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of the compound. This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its characterization.

Figure 1. Molecular Structure of this compound cluster_piperidine Piperidine Ring cluster_substituents Substituents N N⁺-H C2 C2 N->C2 Benzyl Benzyl (Bn) N->Benzyl at N1 C3 C3 C2->C3 C4 C4(C=O) C3->C4 EthylCarboxylate Ethyl Carboxylate (-COOEt) C3->EthylCarboxylate at C3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N Cl Cl⁻

Caption: Figure 1. Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the ethyl, benzyl, and piperidine ring protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃), and recording the spectrum on a 300 or 400 MHz spectrometer. The use of an internal standard, like Tetramethylsilane (TMS), allows for accurate chemical shift referencing.

Data Interpretation:

The anticipated ¹H NMR spectral data is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups, as well as the anisotropy of the benzyl ring.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl (-CH₃)~1.2-1.3Triplet~7.13H
Piperidine (C5-H₂)~2.2-2.4Multiplet-2H
Piperidine (C6-H₂)~2.6-2.8Multiplet-2H
Piperidine (C2-H₂)~3.0-3.2Multiplet-2H
Piperidine (C3-H)~3.4-3.6Multiplet-1H
Benzyl (-CH₂)~3.6-3.8Singlet-2H
Ethyl (-CH₂)~4.1-4.2Quartet~7.12H
Aromatic (Ar-H)~7.2-7.4Multiplet-5H

Causality of Experimental Observations:

  • Ethyl Group: The ethyl group protons of the ester display a characteristic triplet-quartet pattern. The upfield triplet corresponds to the methyl protons, split by the adjacent methylene protons. The downfield quartet arises from the methylene protons, which are deshielded by the adjacent oxygen atom and split by the methyl protons.

  • Piperidine Ring Protons: The protons on the piperidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on C2, C5, and C6 are expected in the range of 2.2-3.2 ppm. The methine proton at C3 is further deshielded due to its proximity to the electron-withdrawing carboxylate group.

  • Benzyl Group: The benzylic methylene protons typically appear as a singlet, as there are no adjacent protons to induce splitting. The aromatic protons of the benzyl group will resonate as a multiplet in the aromatic region of the spectrum.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts. In D₂O, the N-H proton of the hydrochloride salt may exchange with deuterium, leading to the disappearance of its signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom. The experimental setup is similar to that of ¹H NMR, using a deuterated solvent and a standard spectrometer.

Data Interpretation:

The expected ¹³C NMR chemical shifts are presented in the table below. The positions of the signals are primarily determined by the hybridization and the electronic environment of the carbon atoms.

Carbon Assignment Expected Chemical Shift (ppm)
Ethyl (-CH₃)~14
Piperidine (C5)~28-30
Piperidine (C3)~40-42
Piperidine (C2, C6)~50-55
Ethyl (-CH₂)~61
Benzyl (-CH₂)~62-64
Aromatic (Ar-C)~127-130
Aromatic (Quaternary Ar-C)~135-137
Ester Carbonyl (C=O)~170-172
Ketone Carbonyl (C=O)~205-208

Causality of Experimental Observations:

  • Carbonyl Carbons: The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl at C4 will appear at a higher chemical shift (around 205-208 ppm) compared to the ester carbonyl (around 170-172 ppm).

  • Aromatic Carbons: The carbons of the benzyl group will resonate in the aromatic region (127-137 ppm).

  • Aliphatic Carbons: The sp³ hybridized carbons of the piperidine ring, ethyl group, and benzylic position appear in the upfield region of the spectrum. The carbons directly attached to the nitrogen and oxygen atoms are shifted downfield due to the electronegativity of these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of its carbonyl groups.

Experimental Protocol: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Data Interpretation:

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (from hydrochloride)2400-2800 (broad)Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
Ketone C=O Stretch~1720-1740Strong
Ester C=O Stretch~1735-1750Strong
C-N Stretch~1100-1300Medium
C-O Stretch~1000-1300Strong

Causality of Experimental Observations:

  • Carbonyl Absorptions: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ketone carbonyl will likely absorb at a slightly lower wavenumber than the ester carbonyl.

  • N-H Stretch: The presence of the hydrochloride salt will give rise to a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of an ammonium salt.

  • C-H Stretches: The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electrospray ionization (ESI) is a suitable technique for this compound, as it is a soft ionization method that typically produces the protonated molecular ion. The analysis is performed on a mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

The expected molecular ion and major fragments are listed below. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses.

m/z Proposed Fragment
262.14[M+H]⁺ (of the free base)
91.05[C₇H₇]⁺ (Tropylium ion)
171.09[M - C₇H₇]⁺

Causality of Experimental Observations:

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecular ion of the free base ([M+H]⁺) is expected at an m/z corresponding to the molecular weight of the free base (261.32 g/mol ) plus the mass of a proton.

  • Major Fragmentation Pathway: A common fragmentation pathway for N-benzyl derivatives is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway M+H⁺\n(m/z 262) M+H⁺ (m/z 262) Tropylium Ion\n(m/z 91) Tropylium Ion (m/z 91) M+H⁺\n(m/z 262)->Tropylium Ion\n(m/z 91) Benzylic Cleavage Fragment\n(m/z 171) Fragment (m/z 171) M+H⁺\n(m/z 262)->Fragment\n(m/z 171) Loss of Benzyl Radical

Caption: Figure 2. Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of the data from these orthogonal techniques allows for an unambiguous assignment of the molecular structure. This in-depth guide, by explaining the underlying principles governing the spectroscopic behavior of this molecule, equips researchers and drug development professionals with the necessary tools for its confident characterization.

References

The Multifaceted Biological Activities of Piperidine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and capacity to form diverse molecular interactions render it a versatile and highly sought-after building block in the design of novel therapeutics.[1] Found in numerous natural alkaloids and synthetic organic compounds, piperidine derivatives exhibit a remarkable breadth of pharmacological effects.[4][5][6] This technical guide provides an in-depth exploration of the significant biological activities of piperidine derivatives, with a focused analysis of their anticancer, antiviral, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to catalyze the discovery and development of next-generation piperidine-based therapeutics.[7][8]

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to a multitude of anticancer drugs and clinical candidates.[1][9] Their therapeutic efficacy stems from a variety of mechanisms of action, including the induction of apoptosis, modulation of critical cell signaling pathways, and direct interaction with DNA.[1][2][10] These compounds have demonstrated potent activity against a wide spectrum of cancers, including breast, prostate, colon, lung, and ovarian cancers.[10][11]

Mechanisms of Action and Key Signaling Pathways

The anticancer effects of piperidine derivatives are frequently attributed to their ability to interfere with signaling cascades that govern cell proliferation, survival, and apoptosis.[2]

  • Modulation of Pro-Survival Pathways: Many piperidine compounds regulate crucial signaling pathways essential for cancer progression.[10] For instance, they have been shown to inhibit the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, a central node in cell growth and survival, as well as other oncogenic pathways like STAT-3 and NF-κB.[10][12] Inhibition of these pathways removes the pro-survival signals that cancer cells rely on, sensitizing them to cell death.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Piperidine derivatives can trigger the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins. They downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[10] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently activating executioner caspase-3, culminating in cell death.[10][12]

  • DNA Interaction: Certain piperidine derivatives exert their cytotoxic effects by directly interacting with DNA. Spectroscopic and molecular modeling studies suggest that these compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription processes and ultimately leading to cell cycle arrest and apoptosis.[2][13]

Visualization of Anticancer Mechanisms

dot digraph "PI3K_Akt_Signaling_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2, height=0.7]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.8];

// Nodes Piperidine [label="Piperidine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Receptor -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; Akt -> Inhibition [arrowhead=tee, label="Inhibits"]; Inhibition -> Apoptosis; Piperidine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Piperidine -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } Caption: PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives.

dot digraph "Apoptotic_Pathway" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.8, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.8];

// Nodes Piperidine [label="Piperidine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Piperidine -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Piperidine -> Bax [arrowhead=normal, color="#34A853", style=dashed, label="Activates"]; Bcl2 -> Mito [arrowhead=tee, label="Inhibits"]; Bax -> Mito [arrowhead=normal, label="Promotes"]; Mito -> CytC; CytC -> Casp9 [label="Activates via\nApoptosome"]; Apaf1 -> Casp9 [style=invis]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; } Caption: Apoptotic Pathway Induced by Piperidine Derivatives.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values provide a quantitative measure of the potency of these compounds. The table below summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines.[1][2]

DerivativeCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16 786-0Kidney0.4 (GI₅₀, µg/mL)
HT29Colon4.1 (GI₅₀, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI₅₀, µg/mL)

(Data sourced from multiple studies for comparative analysis).[1][2][13]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[15]

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Subsequently, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ or GI₅₀ values using non-linear regression analysis.

Antiviral Activity of Piperidine Derivatives

The versatile piperidine scaffold has been successfully integrated into potent antiviral agents.[1] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release, showing efficacy against viruses such as Human Immunodeficiency Virus (HIV) and influenza.[16][17][18]

Mechanisms of Action
  • HIV Inhibition: A series of piperidine-substituted purine and triazine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[16][19] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[7][19]

  • Influenza Inhibition: Certain piperidine-based derivatives have been shown to inhibit influenza virus infection by interfering with the early to middle stages of viral replication.[17] Time-of-addition experiments suggest that these compounds may block processes subsequent to viral entry but prior to the completion of viral genome replication.[17]

Quantitative Antiviral Activity Data

The 50% effective concentration (EC₅₀) measures the concentration of a drug required for 50% inhibition of viral activity, while the selectivity index (SI), the ratio of cytotoxicity to antiviral activity (CC₅₀/EC₅₀), indicates the therapeutic window.

DerivativeVirusCell LineEC₅₀ (µM)Selectivity Index (SI)
FZJ13 HIV-1MT-4< 0.022> 10,770
FZJ05 Influenza A/H1N1MDCK< 0.16> 1,250
Compound 11e Influenza A (H3N2)MDCK0.05> 160,000

(Data compiled from studies on novel piperidine derivatives).[16][17]

Experimental Protocol: Plaque Reduction Assay

This protocol details the plaque reduction assay, a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[20][21]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death (lysis) caused by viral infection in a cell monolayer. A reduction in the number or size of plaques indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for many others) in 6-well or 12-well plates. Incubate until a confluent monolayer is formed.[22]

  • Compound and Virus Preparation: Prepare serial dilutions of the piperidine derivative in a serum-free medium. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After the adsorption period, remove the virus inoculum. Immediately add 2 mL of an overlay medium containing the different concentrations of the test compound. The overlay medium is typically semi-solid (containing agar or methylcellulose) to restrict the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting: Remove the overlay medium. Fix the cells with a solution like 10% formalin. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Neuroprotective Effects of Piperidine Derivatives

Piperidine-containing compounds, notably the natural alkaloid piperine from black pepper, have demonstrated significant neuroprotective potential, making them attractive candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's disease.[4][23][24]

Mechanisms of Action and Key Signaling Pathways

The neuroprotective activities of piperidine derivatives are linked to multiple mechanisms:

  • Acetylcholinesterase (AChE) Inhibition: Several piperidine derivatives, including the widely used Alzheimer's drug Donepezil, function as potent inhibitors of acetylcholinesterase.[4][13] By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain, which is beneficial for cognitive function.

  • Modulation of Neuroprotective Signaling: Piperine has been shown to protect hippocampal neurons by upregulating the pro-survival Akt/GSK-3β (Glycogen Synthase Kinase 3β) signaling pathway.[23] Activation of Akt and subsequent inhibition of GSK-3β helps to mitigate neuronal damage and synaptic toxicity.[23]

  • Antioxidant and Anti-inflammatory Effects: Piperine can reduce oxidative damage in the brain, a key pathological feature of neurodegenerative diseases.[23] It also modulates inflammatory responses by inhibiting pathways like NF-κB.[10]

Visualization of Neuroprotective Mechanisms

dot digraph "Neuroprotective_Signaling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=1.8, height=0.7]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.8];

// Nodes Piperine [label="Piperine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotoxin [label="Neurotoxic\nStress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Trophic Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="AChE", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Neuronal\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Neuronal\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Piperine -> PI3K [label="Upregulates", color="#34A853", style=dashed]; Receptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GSK3b [arrowhead=tee, label="Inhibits"]; GSK3b -> Apoptosis [label="Promotes"]; Akt -> Survival [label="Promotes"]; Neurotoxin -> Apoptosis; Piperine -> AChE [arrowhead=tee, label="Inhibits", color="#EA4335", style=dashed]; } Caption: Neuroprotective Signaling Pathways Modulated by Piperine.

General Experimental Workflow

The evaluation of novel piperidine derivatives follows a logical, multi-stage process from initial screening to mechanistic studies. This workflow ensures a systematic and thorough characterization of a compound's biological potential.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Development a Synthesis of Piperidine Derivatives b Primary Screening (e.g., MTT, CPE Assay) a->b c Dose-Response Analysis (IC50 / EC50 Determination) b->c d Mechanism of Action Studies (e.g., Western Blot, qPCR) c->d Active Hits e Signaling Pathway Analysis d->e f Target Identification e->f g Lead Optimization f->g h In Vivo Studies g->h

Conclusion

The piperidine ring system continues to prove itself as a remarkably versatile and "privileged" scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including significant anticancer, antiviral, and neuroprotective effects. The ability of these compounds to modulate multiple, complex signaling pathways underscores their therapeutic potential. The protocols and data presented in this guide offer a framework for the systematic evaluation of new piperidine-based chemical entities. As research progresses, further exploration of structure-activity relationships and novel synthetic strategies will undoubtedly unlock the next generation of piperidine-based drugs to address pressing global health challenges.

References

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety in the laboratory.

Section 1: Compound Profile and Strategic Importance

This compound is a heterocyclic compound widely utilized as a key building block and pharmaceutical intermediate.[1][2] Its structural features, including the piperidine ring and reactive carbonyl group, make it a valuable precursor in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS).[1][3][4] Understanding its properties is the first step toward safe and effective utilization in research and development.

This compound is typically encountered as a white to beige or brown crystalline powder.[1][5] Due to its role as a synthetic intermediate, laboratory personnel are likely to handle it in its solid form, necessitating specific controls to mitigate the risks associated with airborne particulates.

Chemical Identification Data

Proper identification is critical for safety and regulatory compliance. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
Chemical Name This compound[6]
Synonyms 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride, Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride[3][7]
CAS Number 52763-21-0[7][8]
Molecular Formula C₁₅H₁₉NO₃ · HCl[7][8]
Molecular Weight 297.78 g/mol [6][8]
Appearance White to brown crystalline powder[1][5]
Physicochemical Properties

These properties influence storage conditions, handling procedures, and potential reactivity.

PropertyValueSource(s)
Melting Point 160 - 165 °C (decomposes)[7]
Flash Point Not applicable / No information available[7][8]
Solubility Soluble in Methanol (as part of an NH₄OH solution)[1][8]
Stability Stable under normal temperatures and pressures[1]

Section 2: Hazard Analysis and Risk Mitigation

A thorough understanding of the specific hazards associated with this compound is fundamental to establishing a safe working environment. The primary risks associated with this solid compound are irritation upon contact with the skin, eyes, and respiratory system.[9]

GHS Classification and Precautionary Measures

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The classification for this compound necessitates specific handling protocols to avoid exposure.[6]

GHS ClassificationHazard Statement (H-Code)Signal WordPictogram
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationWarning

Precautionary Statements (P-Codes) - Abridged: [9]

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Incompatibilities and Hazardous Decomposition

To prevent unwanted and potentially hazardous reactions, this compound should be stored away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][11]

Section 3: Standard Operating Protocol for Safe Laboratory Handling

The following protocols are designed to minimize exposure and ensure the safe handling of this compound from storage to use. The causality behind these steps is the compound's nature as a fine, irritant powder.

Engineering Controls

The primary engineering control is to prevent the generation and inhalation of dust.

  • Ventilation: All handling of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood or a ventilated balance enclosure.[7][9] This captures any airborne particles at the source.

  • Eyewash and Safety Shower: An operational and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

Mandatory PPE Protocol:

  • Hand Protection: Wear nitrile rubber gloves.[7] Inspect gloves for any tears or punctures before use. Double-gloving is recommended for extended procedures.

  • Eye Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are required.[7][10] A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation.

  • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter (e.g., N95) is necessary.[8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron is advisable.

PPE_Workflow start Prepare for Handling lab_coat Don Lab Coat (Buttoned) start->lab_coat gloves Don Nitrile Gloves (Inspect First) ready Ready for Safe Handling gloves->ready goggles Don Safety Goggles (Check Fit) respirator Don Respirator (If high dust risk) goggles->respirator respirator->gloves lab_coat->goggles

Caption: Personal Protective Equipment (PPE) sequence before handling.

Safe Weighing and Dispensing Protocol

This protocol is designed to prevent contamination and personnel exposure.

  • Preparation: Designate a specific area within the fume hood for dispensing. Place a weigh boat or appropriate container on the analytical balance.

  • Tare Balance: Close the balance draft shield doors and tare the balance.

  • Transfer: Open the stock container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid scooping in a manner that creates airborne dust.

  • Weighing: Close the draft shield doors and record the mass.

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Use a small brush or a specialized laboratory vacuum to clean any residual powder from the balance and surrounding area within the fume hood. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Hand Washing: After the procedure is complete and PPE has been removed, wash hands thoroughly with soap and water.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_action Action cluster_cleanup Conclusion Retrieve Retrieve from Storage PPE Don Appropriate PPE (Gloves, Goggles, Coat) Retrieve->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound (Avoid Dust) FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area & Tools Transfer->Clean Waste Dispose of Waste Clean->Waste Store Return to Storage Waste->Store Wash Remove PPE & Wash Hands Store->Wash

Caption: A logical workflow for the safe handling of the compound.

Section 4: Emergency Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Exposure Response

Emergency_Response_Tree Event Exposure Event Occurs Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhalation Inhalation Event->Inhalation SkinAction Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin->SkinAction EyeAction Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Seek immediate medical attention. Eye->EyeAction InhalationAction Move victim to fresh air. Keep at rest. Seek medical attention. Inhalation->InhalationAction

Caption: Decision tree for responding to personnel exposure events.

Detailed First-Aid Measures: [7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. If the victim is not breathing, provide artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release (Spill) Protocol

This protocol is for minor incidental spills that can be handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[12][13]

Minor Spill Cleanup Procedure:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill location.[14]

  • Assess: Ensure the spill is minor and that you have the correct PPE and materials to clean it up. Ensure ventilation is adequate.

  • PPE: Don the appropriate PPE as described in Section 3.2, including respiratory protection.

  • Containment: Prevent the powder from spreading further.

  • Cleanup: Gently sweep or scoop up the spilled solid material and place it into a suitable, labeled container for hazardous waste disposal.[9][10] Avoid actions that generate dust. Do not use a standard vacuum cleaner.

  • Decontamination: Once the bulk material is removed, wipe the spill area with a cloth dampened with soapy water. Collect the cloth and any contaminated materials for disposal as hazardous waste.[14]

  • Disposal: Seal and label the waste container. Dispose of it through your institution's hazardous waste management program.[9]

Section 5: Storage and Waste Disposal

Storage Conditions

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][9]

  • Keep the container tightly closed when not in use.[1][9]

Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[9][14] Do not empty into drains.[9] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[9]

References

GHS hazard classification for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GHS Hazard Classification of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a piperidine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] As with any chemical substance used in research and development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for this compound, offering insights into its potential risks and the necessary safety precautions.

The GHS provides a standardized framework for communicating hazard information, ensuring that researchers and chemical handlers worldwide can readily comprehend the risks associated with a substance. This guide will deconstruct the GHS classification for this compound, moving beyond a simple listing of codes to explain the scientific basis for each classification and its practical implications in a laboratory setting.

GHS Hazard Identification and Classification

Based on available safety data, this compound is classified as hazardous under the GHS. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.

Health Hazards

The health hazard classifications for this compound are summarized in the table below. These classifications are based on aggregated data from multiple suppliers and databases.[2][3]

Hazard Class Category Hazard Statement Code
Skin Corrosion/Irritation2Causes skin irritationH315
Serious Eye Damage/Eye Irritation2Causes serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritationH335

Causality Behind the Classifications:

  • Skin Irritation (Category 2): This classification indicates that direct contact with the substance is likely to cause inflammation and irritation to the skin.[2][3][4] The hydrochloride salt form can contribute to this irritancy. The mechanism often involves the disruption of the lipid bilayer of skin cells, leading to redness, itching, and discomfort. Repeated or prolonged exposure should be avoided.

  • Serious Eye Irritation (Category 2): The compound is classified as a serious eye irritant, meaning that contact with the eyes can result in significant inflammation, redness, and pain.[2][3][4] The chemical structure and its reactivity suggest that it can interact with the sensitive tissues of the eye, causing reversible damage if not promptly addressed.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of the dust or aerosol of this compound may lead to irritation of the respiratory tract.[2][3][5] This is a common hazard for fine chemical powders and is attributed to the direct interaction of the substance with the mucous membranes of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath.

Environmental and Physical Hazards

Currently, there is no evidence to suggest significant environmental or physical hazards for this compound.

  • Environmental Hazards: The substance is not classified as hazardous to the aquatic environment. Furthermore, it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[4]

  • Physical Hazards: The compound is a combustible solid but is not classified as flammable. It is stable under normal laboratory conditions.[6]

GHS Label Elements

The GHS classification necessitates specific label elements to communicate the hazards visually and textually.

  • Pictogram:

    • alt text

  • Signal Word: Warning [2][3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][5]

  • Precautionary Statements: A comprehensive list of precautionary statements is provided to guide safe handling, storage, and disposal.

Category Code Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6]
P264Wash skin thoroughly after handling.[2][4]
P271Use only outdoors or in a well-ventilated area.[2][3][6]
P280Wear protective gloves/ eye protection/ face protection.[2][4][6]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[2][4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6]
P319If eye irritation persists: Get medical advice/ attention.[2]
P332 + P317If skin irritation occurs: Get medical advice/attention.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[2][4]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][3][6]
P405Store locked up.[2][3][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][3][6]

Experimental Protocols for Safe Handling

To mitigate the identified hazards, the following protocols should be strictly adhered to when working with this compound.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure.

Caption: Required Personal Protective Equipment for handling the compound.

Chemical Handling Workflow

This workflow outlines the key steps for safely handling the compound from receipt to disposal.

Handling_Workflow Receipt Receipt of Compound (Verify container integrity) Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Weighing Weigh in a chemical fume hood or ventilated balance enclosure. Storage->Weighing Dissolution Prepare solutions in a fume hood. Weighing->Dissolution Reaction Conduct reactions in appropriate glassware within a fume hood. Dissolution->Reaction Waste_Disposal Dispose of waste according to institutional and local regulations. Reaction->Waste_Disposal

Caption: A logical workflow for the safe handling of the chemical.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • In case of skin contact: Immediately wash with plenty of water.[4] If skin irritation occurs, seek medical advice/attention.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[4]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • If swallowed: Rinse mouth. Get medical advice/attention.[4]

Conclusion

The GHS classification of this compound as a skin, eye, and respiratory irritant underscores the importance of diligent safety practices in the laboratory. While it does not present acute toxicity or significant environmental hazards, its irritant properties necessitate the consistent use of appropriate personal protective equipment and adherence to safe handling protocols. By understanding the rationale behind the GHS classifications and implementing the recommended safety measures, researchers can confidently and safely utilize this compound in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Overview

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 1454-53-1) is a pivotal intermediate in modern pharmaceutical synthesis.[1][2] Its structure is centered on the piperidine ring, a six-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry.[3] The piperidine scaffold is a privileged structure found in numerous clinically significant drugs, particularly those targeting the central nervous system (CNS), including potent analgesics like fentanyl and pethidine.[4][5][6] The structural activity relationship (SAR) of many opioid analgesics reveals that the piperidine nucleus is essential for their pharmacological activity.[4][7]

This compound is more than a simple piperidine derivative; it is a highly functionalized and versatile building block.[8] Its molecular architecture, featuring a β-ketoester system and a strategically placed N-benzyl protecting group, offers multiple reactive sites for controlled, sequential chemical modifications.[8][9] This versatility allows chemists to construct complex molecular frameworks efficiently. Commercially, it is recognized as a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the antibacterial agent Balofloxacin, as well as building blocks for novel receptor agonists and antagonists.[1][10] This guide provides an in-depth look at the compound's properties, core reactivity, and detailed protocols for its synthesis and subsequent use in constructing advanced pharmaceutical precursors.

Physicochemical Properties & Handling

A thorough understanding of the intermediate's physical and chemical properties is critical for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1454-53-1[11][12]
Alternate CAS 52763-21-0 (technical grade)
Molecular Formula C₁₅H₂₀ClNO₃ (or C₁₅H₁₉NO₃ · HCl)[12]
Molecular Weight 297.78 g/mol [12]
Appearance White to light yellow or pink/cream crystalline powder[2][11]
Melting Point 160-175 °C (with decomposition)[2][]
Solubility Soluble in Methanol/NH₄OH
IUPAC Name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[12][]
Synonyms 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride[2][11][12]
Safety & Handling

As a laboratory chemical, proper handling is mandatory to ensure user safety.

  • GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. When handling the powder, a dust mask (e.g., N95) should be used to prevent respiratory tract irritation.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2] The compound is stable under normal temperatures and pressures.

Core Synthetic Utility & Mechanistic Insights

The synthetic power of this intermediate stems from the distinct reactivity of its three primary functional domains: the N-benzyl group, the ketone, and the ethyl ester. This allows for a hierarchical approach to molecular construction.

  • N-Benzyl Group: This is not merely an inert substituent; it serves as a robust protecting group for the piperidine nitrogen. The secondary amine of a piperidine is a nucleophilic and basic site that would interfere with many reactions. The benzyl group masks this reactivity and can be cleanly removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This deprotection step unmasks the nitrogen at a later stage, allowing for subsequent reactions like acylation or alkylation, a critical sequence in the synthesis of many opioid analgesics.[9]

  • β-Ketoester Moiety: This is the molecule's hub of reactivity.

    • The C4-ketone is a classic electrophilic site, susceptible to nucleophilic attack. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used to form various heterocyclic systems.

    • The C3-ethyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted into an amide.

    • The C3-proton , positioned between two carbonyl groups, is acidic and can be removed by a base to form an enolate, which can then be alkylated or undergo other electrophilic substitutions.

The strategic interplay of these groups makes this compound a powerful precursor for generating diverse molecular scaffolds.

Caption: Key reactive domains of the intermediate and potential synthetic transformations.

Protocol: Synthesis of this compound

This protocol details the synthesis via N-alkylation of a precursor, a common and reliable method.[9]

G start Ethyl 3-oxo-4- piperidinecarboxylate reaction N-Alkylation Reaction (0°C to RT, 2.5h) Monitor by TLC start->reaction reagents Benzyl Chloride 10% NaHCO₃ (aq) Acetone reagents->reaction workup Aqueous Workup & Ether Extraction reaction->workup acidify Acidification (HCl) to pH ~2 workup->acidify precipitate Precipitation of Product acidify->precipitate isolate Filter, Wash, & Dry precipitate->isolate product Final Product: Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate HCl isolate->product

Caption: Workflow for the synthesis of the title compound via N-alkylation.

Materials and Reagents
  • Ethyl 3-oxo-4-piperidine-carboxylate

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure
  • In a round-bottom flask, dissolve ethyl 3-oxo-4-piperidine-carboxylate in a 10% aqueous solution of sodium bicarbonate.[9]

  • Cool the resulting solution in an ice-water bath to between 0 °C and -4 °C with stirring.[9]

  • In a separate beaker, dissolve benzyl chloride in acetone.

  • Add the benzyl chloride solution dropwise to the cooled piperidine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.[9]

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[9]

In-Process Control (Self-Validation)
  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

Workup and Purification
  • After 2 hours, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer twice with diethyl ether to remove unreacted benzyl chloride and other organic impurities. Discard the organic layers.

  • Cool the remaining aqueous layer in an ice bath and carefully adjust the pH to ~2 by the dropwise addition of concentrated HCl. A white or off-white solid should precipitate.[9]

  • Extract the product from the acidified aqueous layer three times using ethyl acetate.

  • Combine the ethyl acetate extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid or thick oil.

  • The product can be further purified by crystallization, for example, by precipitating from an ethyl acetate/petroleum ether solvent system to obtain a crystalline powder.[9]

Characterization of Final Product
  • Appearance: White to cream powder.

  • Melting Point: Compare with the literature value (~160-175 °C, dec.).

  • ¹H NMR: Confirm the presence of signals corresponding to the ethyl group, benzyl group protons, and the piperidine ring protons.

  • IR Spectroscopy: Identify characteristic peaks for the C=O stretch of the ketone and the ester.

Application Protocol: Synthesis of a Core 4-Anilino-Piperidine Precursor

This two-step protocol demonstrates the utility of the intermediate in creating a 4-anilino-piperidine scaffold, which is a core structure in many potent synthetic opioids.[5][6] The process involves reductive amination followed by deprotection.

G cluster_0 cluster_1 A Step A: Reductive Amination intermediate Ethyl 4-anilino-1-benzyl- piperidine-3-carboxylate A->intermediate B Step B: N-Debenzylation final Ethyl 4-anilino-piperidine- 3-carboxylate (Core Precursor) B->final start Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate HCl start->A intermediate->B reagents_A Aniline NaBH₃CN Ti(OiPr)₄ Ethanol reagents_A->A reagents_B H₂ (g), 1 atm Pd/C (10%) Methanol reagents_B->B

References

Application of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1] Its ubiquity is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a rigid, three-dimensional framework for orienting pharmacophoric groups to interact with biological targets. This compound is a highly versatile and strategically valuable starting material that provides rapid access to a diverse range of complex piperidine-based drugs, particularly those targeting the central nervous system (CNS).[2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core applications and detailed experimental protocols for leveraging this key intermediate in drug discovery campaigns.

Section 1: Analysis of Chemical Scaffolding and Synthetic Versatility

The utility of this compound stems from its multifunctional nature, which allows for sequential and regioselective chemical transformations.

  • N-Benzyl Protecting Group: The benzyl group provides robust protection of the piperidine nitrogen, rendering it inert to many reaction conditions (e.g., nucleophilic attack, mild oxidation/reduction). Crucially, it can be cleanly and efficiently removed under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), unmasking the secondary amine for subsequent functionalization. This deprotection step is often a key late-stage transformation in a synthetic route.[4][5]

  • β-Keto Ester System: The core of the molecule's reactivity lies in the 1,3-relationship between the C4-ketone and the C3-carboxylate. This arrangement facilitates enolization, providing a nucleophilic center for alkylations and other C-C bond-forming reactions at the C3 position. The ketone at C4 is an electrophilic handle for a wide array of transformations, most notably reductive aminations and the formation of anilido derivatives, which are critical for opioid analgesics.[6]

The combination of a stable, yet removable, protecting group with multiple, orthogonally reactive functional groups makes this compound an ideal building block for constructing complex molecular architectures.

graph "Synthetic_Utility" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions start [label="Ethyl 1-benzyl-4-oxopiperidine\n-3-carboxylate HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; int1 [label="4-Anilido-piperidine Core\n(Opioid Precursor)", fillcolor="#E8F0FE", fontcolor="#202124"]; int2 [label="N-H Piperidine Core\n(Secondary Amine)", fillcolor="#E8F0FE", fontcolor="#202124"]; int3 [label="4-Hydroxypiperidine\nDerivative", fillcolor="#E8F0FE", fontcolor="#202124"]; final1 [label="Fentanyl Analogs\n(e.g., Remifentanil)", fillcolor="#E6F4EA", fontcolor="#202124"]; final2 [label="Diverse N-Substituted\nPiperidines", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges with labels start -> int1 [label=" Strecker-type Condensation\n (Aniline, Cyanide Source)"]; start -> int3 [label=" Ketone Reduction\n (e.g., NaBH4)"]; int1 -> final1 [label=" N-Acylation & Debenzylation\n & N-Alkylation"]; start -> int2 [label=" Catalytic Hydrogenolysis\n (H₂, Pd/C)"]; int2 -> final2 [label=" N-Alkylation / N-Arylation\n Michael Addition"];

// Styling graph [bgcolor="transparent"]; node [color="#5F6368"]; edge [color="#5F6368"]; }

Figure 1: Key synthetic transformations enabled by the versatile scaffold.

Section 2: High-Impact Application: Synthesis of Potent Analgesics

A primary and high-value application of this scaffold is in the synthesis of 4-anilidopiperidine analgesics, a class of potent synthetic opioids that includes Fentanyl and its analogs like Remifentanil.[4][7] The synthesis of Remifentanil, a short-acting µ-opioid receptor agonist, provides an exemplary case study.

The common synthetic route begins with a precursor, 1-benzyl-4-piperidone, which is transformed into the 4-anilido-4-carbonitrile intermediate via a Strecker-type reaction involving aniline and a cyanide source.[5][6] Subsequent hydrolysis of the nitrile to a methyl ester, followed by N-acylation with propionyl chloride, yields a key protected intermediate. The N-benzyl group is then removed via hydrogenolysis, and the resulting secondary amine undergoes a Michael addition with methyl acrylate to furnish Remifentanil.[5] this compound serves as a closely related and commercially available starting point for accessing these critical intermediates.

graph "Remifentanil_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions A [label="1-Benzyl-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-Benzyl-4-phenylamino-\n4-piperidinecarbonitrile", fillcolor="#FEF7E0", fontcolor="#202124"]; C [label="Methyl 1-Benzyl-4-\nphenylamino-4-\npiperidinecarboxylate", fillcolor="#FEF7E0", fontcolor="#202124"]; D [label="N-Acylated Intermediate", fillcolor="#FEF7E0", fontcolor="#202124"]; E [label="Debenzylated Piperidine\n(Key Intermediate)", fillcolor="#FCE8E6", fontcolor="#202124"]; F [label="Remifentanil", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges representing reaction steps A -> B [label=" Aniline, KCN,\n Acetic Acid "]; B -> C [label=" Methanolic HCl\n (Hydrolysis) "]; C -> D [label=" Propionyl Chloride "]; D -> E [label=" H₂, Pd/C\n (Debenzylation) "]; E -> F [label=" Methyl Acrylate\n (Michael Add.) "];

// Styling graph [bgcolor="transparent"]; node [color="#5F6368"]; edge [color="#5F6368"]; }

Figure 2: Simplified synthetic pathway to Remifentanil highlighting key transformations.

Section 3: Broader Applications in Drug Discovery

Beyond opioid analgesics, this building block is instrumental in developing other classes of therapeutics:

  • Dopamine D4 Receptor Antagonists: It has been used as a starting reagent in the synthesis of chromeno[3,4-c]pyridin-5-ones, which have been investigated as selective human dopamine D4 receptor antagonists for potential use as antipsychotic agents.[8]

  • 5-HT4 Receptor Agonists: The scaffold was employed in the synthesis of potent and selective benzamide derivatives that act as 5-HT4 receptor agonists, which have therapeutic potential for gastrointestinal motility disorders.[8]

  • Antibacterial Agents: It is cited as a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[9]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The core piperidone structure is a valuable starting point for creating ligands that target nAChRs, which are implicated in a variety of CNS disorders.[8]

Section 4: Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of the compound. The hydrochloride salt improves stability and handling characteristics compared to the free base.

PropertyValueSource
CAS Number 52763-21-0 (for a related isomer); 1454-53-1[8][9][10]
Molecular Formula C₁₅H₁₉NO₃ · HCl[8]
Molecular Weight 297.78 g/mol [8][9]
Appearance Brown or white crystalline powder[2]
Melting Point ~162 °C (decomposes)[8]
Solubility Soluble in Methanol, NH₄OH[8]
Storage Store in a cool, dry place, inert atmosphereSigma-Aldrich
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)[8]
PPE Dust mask (N95), eye shields, gloves[8]

Section 5: Detailed Experimental Protocols

The following protocols are adapted from authoritative literature and serve as a guide for key transformations. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 1-Benzyl-4-phenylamino-4-piperidinecarbonitrile (Strecker-type Condensation)

This protocol describes the crucial step of installing the aniline and cyano groups onto the piperidone core, a foundational reaction for building 4-anilidopiperidine drugs. This procedure is adapted from a well-established synthesis of fentanyl precursors.[5][6]

Causality: The reaction proceeds via the formation of an iminium ion from the piperidone and aniline under acidic conditions. The cyanide ion then attacks the electrophilic imine carbon to form the stable α-aminonitrile product. Acetic acid is used as a catalyst and solvent to facilitate imine formation while being mild enough to avoid significant decomposition of the starting material.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline (distilled)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Isopropanol

  • Glacial Acetic Acid

  • Concentrated Ammonium Hydroxide

  • Chloroform

  • Brine (saturated NaCl solution)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-benzyl-4-piperidone (1.0 eq), potassium cyanide (1.36 eq), and distilled aniline (1.36 eq) in isopropanol.

  • Cool the mixture in an ice bath.

  • Slowly add glacial acetic acid (approx. 1.5-2.0 volumes relative to the piperidone) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and heat the solution to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up (Perform in a well-ventilated fume hood): a. Allow the reaction mixture to cool to room temperature. b. Prepare a mixture of crushed ice and concentrated ammonium hydroxide. c. Slowly and carefully pour the reaction mixture into the ice/ammonium hydroxide slurry with vigorous stirring. This quenches the acid and neutralizes any residual HCN. d. Transfer the mixture to a separatory funnel and extract three times with chloroform. e. Combine the organic layers and wash once with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: N-Debenzylation via Catalytic Hydrogenation

This protocol removes the N-benzyl protecting group to reveal the key secondary amine, which is a common precursor for final diversification steps.[4][5]

Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the benzylic C-N bond by molecular hydrogen (H₂). The benzyl group is converted to toluene, and the piperidine nitrogen is liberated as the secondary amine. Ammonium formate can be used as an in situ source of hydrogen (transfer hydrogenation), which can be more convenient for smaller-scale reactions than a pressurized hydrogen gas setup.

Materials:

  • N-Benzylated piperidine intermediate (e.g., product from Protocol 1 after further modification)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Ammonium Formate (for transfer hydrogenation) or a Hydrogen source (balloon or Parr shaker)

  • Celite® or a similar filter aid

Procedure (Transfer Hydrogenation):

  • Dissolve the N-benzylated piperidine substrate (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Note: Pd/C can be pyrophoric; handle with care.

  • Add ammonium formate (3-5 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol. Caution: Do not allow the catalyst-impregnated Celite pad to dry, as it can ignite in air. Quench the pad with water before disposal. c. Concentrate the filtrate under reduced pressure. d. The resulting residue can be subjected to a standard aqueous work-up (e.g., partitioning between ethyl acetate and a mild base like NaHCO₃ solution) to isolate the free amine product.

References

Synthesis of Balofloxacin using Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Balofloxacin

A Strategic Guide Utilizing Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride as a Key Starting Material

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed theoretical and practical guide for the synthesis of Balofloxacin. The proposed multi-step synthesis of the key 3-methylaminopiperidine intermediate from this compound is based on established chemical principles and may require optimization. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all safety precautions.

Introduction: The Significance of Balofloxacin

Balofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This targeted mechanism makes Balofloxacin a valuable therapeutic agent in the ongoing challenge of bacterial infections and emerging antibiotic resistance.

The molecular architecture of Balofloxacin features a core quinolone structure substituted with a 3-methylaminopiperidine moiety at the C-7 position. The synthesis of this specific piperidine derivative is a critical aspect of the overall drug synthesis. This guide provides a comprehensive examination of a synthetic pathway to Balofloxacin, commencing with this compound.

Overall Synthetic Strategy

The synthesis of Balofloxacin can be conceptually divided into three main stages:

  • Synthesis of the Fluoroquinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid.

  • Synthesis of the Key Intermediate: A multi-step transformation of this compound into 3-methylaminopiperidine.

  • Final Condensation: The coupling of the fluoroquinolone core with the 3-methylaminopiperidine intermediate to yield Balofloxacin.

Balofloxacin Synthesis Workflow cluster_0 Part 1: Fluoroquinolone Core Synthesis cluster_1 Part 2: Piperidine Intermediate Synthesis cluster_2 Part 3: Final Product Assembly A Starting Materials for Quinolone B 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid A->B Multi-step synthesis E Balofloxacin B->E C Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl D Key Intermediate: 3-methylaminopiperidine C->D Proposed Multi-step Transformation D->E Condensation Beckmann Rearrangement A Oxime Intermediate B Protonation of Hydroxyl Group A->B H+ C Water Elimination & Alkyl Migration B->C -H2O D Nitrile Intermediate C->D E Water Attack D->E H2O F Lactam Product E->F -H+ Final Condensation Quinolone Fluoroquinolone Core (activated with Boron) Intermediate Reaction Intermediate Quinolone->Intermediate Piperidine 3-Methylaminopiperidine Piperidine->Intermediate Nucleophilic Attack Balofloxacin Balofloxacin Intermediate->Balofloxacin Hydrolysis

References

Reactions involving the keto-ester functionality of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of the Keto-Ester Functionality in Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Introduction: Unlocking the Potential of a Versatile Piperidine Scaffold

This compound is a highly functionalized piperidine derivative that serves as a cornerstone in the synthesis of complex molecular architectures.[1][2][3] Its structure is characterized by a piperidine ring N-substituted with a benzyl group, which can be retained or removed via hydrogenolysis, and a β-keto ester system. This latter functionality, comprising a ketone at the 4-position and an ethyl ester at the 3-position, is the epicenter of the molecule's reactivity and synthetic versatility.[4] Piperidine derivatives are of immense value in medicinal chemistry, forming the core of numerous drugs for pain relief, antipsychotics, and anticancer agents.[4]

The strategic placement of the ketone and ester groups creates an acidic α-hydrogen at the C3 position. Deprotonation at this site generates a stabilized enolate, a potent nucleophile that is central to a wide array of chemical transformations. This guide provides detailed application notes and protocols for several key reactions that leverage the unique reactivity of this keto-ester moiety, offering researchers and drug development professionals a practical framework for its application in synthesis.

Pillar 1: The Reactive Heart - Keto-Enol Tautomerism and Enolate Formation

The reactivity of the β-keto ester system is fundamentally governed by the principle of keto-enol tautomerism and the acidity of the α-proton. The proton on the carbon situated between the two carbonyl groups (C3) is significantly more acidic (pKa ≈ 10-11) than a simple ketone's α-proton. This is because the resulting negative charge of the conjugate base—the enolate—is delocalized over both the ketone and ester oxygen atoms, granting it considerable stability. This readily formed enolate is the key reactive intermediate for the reactions discussed herein.[5][6]

Krapcho_Workflow start Combine Substrate, LiCl, H₂O in DMSO heat Heat to 150-160 °C start->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with H₂O, Extract with EtOAc monitor->workup Reaction Complete purify Wash, Dry, Concentrate workup->purify product Purify (Chromatography/Distillation) to yield 1-Benzyl-4-piperidone purify->product Alkylation_Mechanism start β-Keto Ester enolate Enolate start->enolate + NaH - H₂ product α-Alkylated Product enolate->product Sɴ2 Attack alkyl_halide R-X Robinson_Annulation sub Enolate Formation (Base) ma Michael Addition (with MVK) sub->ma inter 1,5-Diketone Intermediate ma->inter ac Intramolecular Aldol Condensation inter->ac dehyd Dehydration ac->dehyd prod Fused Ring Product dehyd->prod

References

Application Note: A Practical Guide to the N-Debenzylation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the N-debenzylation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride to furnish ethyl 4-oxopiperidine-3-carboxylate. The protocol detailed herein utilizes a robust and widely accessible catalytic transfer hydrogenation methodology, employing palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful execution and monitoring of the reaction.

Introduction: The Strategic Importance of N-Debenzylation

The N-benzyl group is a frequently employed protecting group for secondary amines in multistep organic synthesis due to its general stability and ease of installation. Its removal, or deprotection, is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The target product of this protocol, ethyl 4-oxopiperidine-3-carboxylate, is a valuable building block in medicinal chemistry, serving as a precursor to a variety of more complex molecular scaffolds.

The choice of debenzylation strategy is paramount to the success of a synthetic campaign. While various methods exist, catalytic transfer hydrogenation (CTH) offers a compelling alternative to high-pressure hydrogenation. CTH is performed under milder conditions, typically at atmospheric pressure and moderate temperatures, and avoids the need for specialized high-pressure reactor systems.[1] The use of ammonium formate as a hydrogen donor is particularly advantageous as it is an inexpensive, stable, and easy-to-handle salt that decomposes in situ to provide the necessary hydrogen for the reduction.[1][2]

Mechanistic Rationale: The Role of Palladium and Ammonium Formate

The N-debenzylation via catalytic transfer hydrogenation proceeds through a well-established mechanism. The palladium on carbon (Pd/C) catalyst is the cornerstone of this transformation, providing a surface for the reaction to occur. The key steps are as follows:

  • Decomposition of the Hydrogen Donor: Ammonium formate, in the presence of the palladium catalyst, decomposes to generate hydrogen (H₂), carbon dioxide (CO₂), and ammonia (NH₃).

  • Adsorption onto the Catalyst Surface: The generated hydrogen and the N-benzylpiperidine substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogenolysis: The adsorbed hydrogen facilitates the cleavage of the benzylic carbon-nitrogen bond. This is the critical hydrogenolysis step that liberates the deprotected piperidine and toluene as a byproduct.

  • Desorption: The final products, ethyl 4-oxopiperidine-3-carboxylate and toluene, desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

The presence of a β-keto ester functionality in the substrate does not typically interfere with this reaction, as the conditions are generally mild enough to avoid reduction of the ketone or ester groups.

Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation

This section provides a detailed, step-by-step protocol for the N-debenzylation of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound1454-53-1297.78
10% Palladium on Carbon (Pd/C), 50% wet7440-05-3106.42 (Pd)
Ammonium Formate540-69-263.06
Methanol (MeOH), Anhydrous67-56-132.04
Ethyl Acetate (EtOAc)141-78-688.11
Saturated Sodium Bicarbonate Solution (aq.)N/AN/A
Brine (Saturated Sodium Chloride Solution, aq.)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Celite® (Diatomaceous Earth)61790-53-2N/A
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge flask with starting material and MeOH B Add 10% Pd/C catalyst A->B C Inert the atmosphere (N2 flush) B->C D Add ammonium formate C->D E Heat to reflux D->E F Monitor by TLC E->F G Cool to RT and filter through Celite® F->G H Concentrate filtrate G->H I Perform acid-base extraction H->I J Dry organic layer and evaporate I->J K Characterize final product J->K

Caption: Experimental workflow for N-debenzylation.

  • Reaction Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 16.8 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition (Under Inert Atmosphere): Carefully add 10% palladium on carbon (50% wet, 1.0 g, ~10 mol% Pd loading) to the reaction mixture. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle in an inert atmosphere or add to the solvent slurry quickly.

  • Inerting the System: Equip the flask with a reflux condenser and flush the entire system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Addition of Hydrogen Donor: While maintaining a positive pressure of inert gas, add ammonium formate (10.6 g, 168 mmol, 10 equivalents) to the reaction mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC Protocol:

      • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) is a good starting point.

      • Visualization: Use a UV lamp (254 nm) to visualize the aromatic starting material. Staining with potassium permanganate can help visualize both the starting material and the product.

      • Analysis: The reaction is complete upon the disappearance of the starting material spot. The product, being more polar, will have a lower Rf value.

Workup and Purification
  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product. Safety Note: The filtered catalyst should be kept wet with water and disposed of appropriately, as it can ignite upon drying in air.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Acid-Base Extraction:

    • Dissolve the residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining ammonium salts and the hydrochloride salt of the product.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-oxopiperidine-3-carboxylate as an oil or a low-melting solid.

Characterization and Data

The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and HPLC.

Expected ¹H NMR Data
  • This compound: Expect to see characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and benzylic protons around 3.6 ppm), the piperidine ring protons, and the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm).

  • Ethyl 4-oxopiperidine-3-carboxylate: The signals corresponding to the benzyl group will be absent. New signals for the N-H proton of the piperidine ring may be observed, although this signal can be broad and its chemical shift is solvent-dependent.

HPLC Analysis

A reverse-phase HPLC method can be developed for purity analysis.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Gradient Start with a higher percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Column Temp. 30 °C

Safety and Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

  • Palladium on carbon is a pyrophoric catalyst and must be handled with care, especially when dry.[4][5] Always keep the used catalyst wet.

  • Hydrogenation reactions can be exothermic; monitor the reaction temperature.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider adding more ammonium formate or a fresh portion of the catalyst. Ensure the catalyst quality is high.

  • Low Yield: Low yields can result from incomplete reaction or losses during workup. Ensure thorough extraction and careful handling during filtration.

  • Product Purity Issues: If the product is impure after extraction, purification by flash column chromatography on silica gel may be necessary.

Conclusion

The catalytic transfer hydrogenation protocol described provides an efficient, safe, and scalable method for the N-debenzylation of this compound. The use of ammonium formate as a hydrogen donor under mild conditions makes this procedure highly accessible for a wide range of laboratory settings. Careful adherence to the outlined protocol and safety precautions will ensure a high yield of the desired deprotected piperidine, a valuable intermediate for further synthetic transformations.

References

Application Notes and Protocols for the Derivatization of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Versatility of a Key Building Block

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric groups in three-dimensional space. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a readily available and highly versatile starting material that provides multiple reactive handles for chemical modification. This allows for the systematic exploration of chemical space around the piperidine core, a critical activity in modern drug discovery.

This technical guide provides detailed application notes and protocols for the derivatization of this compound. The protocols are designed to be robust and adaptable, providing researchers in drug development with a practical toolkit for generating diverse libraries of piperidine-based compounds. We will delve into the chemical logic behind each transformation, offering insights into reaction mechanisms and experimental design.

Strategic Derivatization Pathways

The structure of this compound offers several avenues for chemical modification. The primary sites for derivatization are the secondary amine (after debenzylation), the C4-keto group, and the active methylene group at C3, which is flanked by two electron-withdrawing groups. This guide will focus on four key transformations with proven utility in medicinal chemistry:

  • Reductive Amination at the C4-Position: Introducing diverse substituents at the 4-position to explore interactions with biological targets.

  • N-Debenzylation and Subsequent N-Functionalization: Unmasking the piperidine nitrogen for the introduction of a wide array of functional groups.

  • Knoevenagel Condensation and Gewald Reaction at the C3-Position: Creating novel fused heterocyclic systems with significant therapeutic potential.

  • Synthesis of Fused Pyrazole Derivatives: Constructing biologically relevant pyrazolo[3,4-d]piperidines.

Each section will provide a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of expected outcomes.

Reductive Amination of the C4-Keto Group

Scientific Rationale: Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3][4][5][6][7] In the context of our starting material, this reaction allows for the conversion of the C4-ketone into a diverse range of secondary and tertiary amines. This is a crucial transformation in medicinal chemistry as the newly introduced amino group can serve as a key pharmacophoric element, participating in hydrogen bonding or salt bridge formation with biological targets. The reaction proceeds in two steps: the formation of an intermediate iminium ion, followed by its reduction with a mild reducing agent.[3][4]

Experimental Workflow:

Reductive_Amination_Workflow start Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl reaction_vessel Reaction Vessel (e.g., Methanol) start->reaction_vessel amine Primary or Secondary Amine (R1R2NH) amine->reaction_vessel reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reaction_vessel->reducing_agent Formation of iminium ion workup Aqueous Workup & Extraction reducing_agent->workup Reduction purification Purification (Column Chromatography) workup->purification product Product: Ethyl 4-(substituted amino)-1-benzylpiperidine-3-carboxylate purification->product

Caption: Workflow for the reductive amination of the C4-keto group.

Detailed Protocol: Synthesis of Ethyl 4-(benzylamino)-1-benzylpiperidine-3-carboxylate

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add benzylamine (1.1 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation:

EntryAmineReducing AgentSolventTypical Yield
1BenzylamineNaBH(OAc)₃DCM75-85%
2AnilineNaBH(OAc)₃DCM70-80%
3MorpholineNaBH(OAc)₃DCM80-90%

N-Debenzylation via Catalytic Transfer Hydrogenation

Scientific Rationale: The N-benzyl group is a common protecting group for amines. Its removal is a crucial step to enable further functionalization of the piperidine nitrogen. Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation, avoiding the need for high-pressure hydrogenation equipment.[8][9][10][11][12] In this process, a hydrogen donor, such as ammonium formate, transfers hydrogen to the substrate in the presence of a palladium catalyst, leading to the cleavage of the C-N bond.[11]

Experimental Workflow:

N_Debenzylation_Workflow start Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate derivative reagents Ammonium Formate 10% Pd/C start->reagents reaction Reaction (Methanol, Reflux) reagents->reaction filtration Filtration through Celite reaction->filtration concentration Concentration filtration->concentration product Product: Ethyl 4-oxopiperidine-3-carboxylate derivative concentration->product

Caption: Workflow for N-debenzylation via catalytic transfer hydrogenation.

Detailed Protocol: Synthesis of Ethyl 4-oxopiperidine-3-carboxylate

Materials:

  • This compound

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Celite®

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (10% by weight of the starting material) in methanol (0.1 M), add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or crystallization.

Data Presentation:

EntrySubstrateHydrogen DonorCatalystTypical Yield
1Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateAmmonium Formate10% Pd/C90-95%
2Ethyl 4-(benzylamino)-1-benzylpiperidine-3-carboxylateAmmonium Formate10% Pd/C85-95% (Both benzyl groups removed)

Gewald Reaction for the Synthesis of Fused Thieno[2,3-b]piperidines

Scientific Rationale: The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[12][13][14][15][16] By employing a cyclic ketone like our 4-oxopiperidine derivative, this reaction can be adapted to synthesize fused thieno[2,3-b]piperidine systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[13][14]

Experimental Workflow:

Gewald_Reaction_Workflow start Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate reagents Malononitrile Elemental Sulfur Morpholine start->reagents reaction Reaction (Ethanol, Reflux) reagents->reaction workup Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration product Product: Fused Thieno[2,3-b]piperidine filtration->product

Caption: Workflow for the Gewald reaction to synthesize thieno[2,3-b]piperidines.

Detailed Protocol: Synthesis of Ethyl 2-amino-4-benzyl-4,5,6,7-tetrahydro-1H-thieno[2,3-c]pyridine-3-carboxylate

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.2 eq), and elemental sulfur (1.2 eq) in ethanol (0.2 M).

  • Add morpholine (2.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Data Presentation:

EntryKetoneActive Methylene NitrileBaseTypical Yield
1Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateMalononitrileMorpholine60-75%

Synthesis of Fused Pyrazolo[3,4-d]piperidines

Scientific Rationale: Fused pyrazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and antiviral effects.[13][17][18][19][20] The reaction of a β-keto ester, such as our starting material, with hydrazine derivatives provides a direct route to pyrazolone-fused piperidines. This transformation is a variation of the Knorr pyrazole synthesis and is a robust method for constructing this privileged scaffold.

Experimental Workflow:

Pyrazole_Synthesis_Workflow start Start: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate reagents Hydrazine Hydrate Acetic Acid (cat.) start->reagents reaction Reaction (Ethanol, Reflux) reagents->reaction workup Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration product Product: Fused Pyrazolo[3,4-d]piperidine filtration->product

Caption: Workflow for the synthesis of pyrazolo[3,4-d]piperidines.

Detailed Protocol: Synthesis of 1-benzyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.5 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, the product can be recrystallized from ethanol to improve purity.

Data Presentation:

Entryβ-Keto EsterHydrazine DerivativeCatalystTypical Yield
1Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateHydrazine HydrateAcetic Acid80-90%
2Ethyl 1-benzyl-4-oxopiperidine-3-carboxylatePhenylhydrazineAcetic Acid75-85%

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of piperidine derivatives with potential applications in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By leveraging these robust derivatization strategies, scientists can efficiently generate novel compound libraries for biological screening and accelerate the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to provide a comprehensive resource.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The core of the most common synthetic route involves an intramolecular cyclization of a diester via the Dieckmann condensation , an intramolecular variant of the Claisen condensation.[1][2] This reaction forms the pivotal β-keto ester, which is then protonated and isolated as a hydrochloride salt.

The overall yield and purity of the final product are highly sensitive to reaction conditions, reagent quality, and workup procedures. Common challenges include incomplete reactions, side-product formation (especially through hydrolysis and decarboxylation), and difficulties in purification and crystallization. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Low Yield and Impurities

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My Dieckmann condensation reaction has a low yield or fails to proceed. What are the common causes?

Low conversion of the starting diester (e.g., 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate) is a primary reason for poor yields. The root causes often trace back to the base, the reaction conditions, or the quality of the starting materials.

Probable Causes & Solutions:

  • Inactive or Insufficient Base: The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.

    • Insight: Alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are effective but are also hygroscopic and can be partially hydrolyzed to hydroxides. Hydroxide ions will saponify the ester, halting the desired reaction.[3] Sodium hydride (NaH) is an excellent, non-nucleophilic alternative, but its reactivity can be diminished by a passivating layer of sodium hydroxide if stored improperly.

    • Solution:

      • Use a fresh bottle of sodium hydride (60% dispersion in mineral oil is common) or potassium tert-butoxide. For t-BuOK, using freshly sublimed material is best practice.[3]

      • Ensure a molar ratio of base to diester is at least 1:1. Some procedures recommend a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation.

      • Consider using stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) if standard alkoxides fail, especially if the substrate is sterically hindered.

  • Presence of Water: Water is detrimental to the reaction. It quenches the enolate intermediate and promotes the hydrolysis of both the starting material and the product.

    • Insight: The reaction must be conducted under strictly anhydrous conditions.

    • Solution:

      • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents. Commercially available anhydrous solvents are suitable, or they can be freshly distilled from an appropriate drying agent (e.g., toluene from sodium/benzophenone).

      • Perform the reaction under a positive pressure of an inert gas.

  • Suboptimal Reaction Temperature or Time: The reaction kinetics are highly dependent on temperature.

    • Insight: While some protocols use room temperature, others require heating to reflux to drive the reaction to completion.[4] Insufficient reaction time will lead to incomplete conversion.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction is sluggish at room temperature, gradually increase the temperature. A common condition involves heating to reflux in a solvent like toluene or THF for several hours.[4]

Troubleshooting Workflow for Low Conversion

Here is a logical workflow to diagnose low-yield issues in the cyclization step.

LowYieldTroubleshooting start Low Yield of β-Keto Ester check_base 1. Verify Base Activity & Stoichiometry start->check_base base_ok Base is Active & Stoichiometry Correct check_base->base_ok Yes base_bad Use Fresh/Sublimed Base Increase Equivalents (1.1-1.5x) check_base->base_bad No check_conditions 2. Confirm Anhydrous Conditions conditions_ok System is Dry check_conditions->conditions_ok Yes conditions_bad Oven-Dry Glassware Use Anhydrous Solvent Run Under Inert Gas check_conditions->conditions_bad No check_temp 3. Optimize Temperature & Time temp_ok Reaction Monitored (TLC/LC-MS) check_temp->temp_ok Yes temp_bad Increase Temperature (e.g., Reflux) Increase Reaction Time check_temp->temp_bad No base_ok->check_conditions end_node Yield Improved base_bad->end_node conditions_ok->check_temp conditions_bad->end_node temp_ok->end_node temp_bad->end_node

Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My yield is high after the reaction, but I lose a significant amount of product during workup and purification. Why is this happening?

Product loss during the workup phase is often due to the chemical instability of the β-keto ester product, particularly its susceptibility to hydrolysis and subsequent decarboxylation.

Probable Causes & Solutions:

  • Hydrolysis and Decarboxylation: The β-keto ester can be hydrolyzed back to a β-keto acid, especially under harsh acidic or basic conditions. This β-keto acid is thermally unstable and readily loses CO₂ to form 1-benzylpiperidin-4-one, a common and significant impurity.

    • Insight: This degradation pathway is accelerated by heat and strong acid. The final step of the synthesis involves acidification to form the hydrochloride salt, which must be performed carefully.

    • Solution:

      • Controlled Acidification: During the workup to form the hydrochloride salt, perform the acidification at low temperatures (e.g., 0-5°C in an ice bath).[5]

      • pH Control: Add the acid (e.g., HCl in ethanol or concentrated HCl) dropwise and monitor the pH, ensuring it does not drop excessively. A final pH of 1-2 is typically targeted for complete salt formation.

      • Avoid Heat: After acidification, avoid heating the solution. Concentrate the product in vacuo at low temperatures (e.g., < 40°C).

Decarboxylation Side Reaction Mechanism

The diagram below illustrates the two-step degradation of the desired product into a ketone byproduct.

Decarboxylation product Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate (Desired Product) keto_acid 1-benzyl-4-oxopiperidine -3-carboxylic acid (β-Keto Acid) product->keto_acid Hydrolysis (H₃O⁺ or OH⁻) byproduct 1-benzylpiperidin-4-one (Decarboxylation Byproduct) keto_acid->byproduct Decarboxylation (Heat, -CO₂)

Caption: Pathway for product loss via decarboxylation.
  • Poor Crystallization or Oiling Out: The hydrochloride salt may fail to crystallize properly, instead forming an oil. This makes isolation difficult and can trap impurities.

    • Insight: The choice of solvent for crystallization is critical. The product's polarity as a salt dictates that a mixture of polar and non-polar solvents is often required.

    • Solution:

      • Solvent System: After forming the salt in a solvent like ethyl acetate or ethanol, precipitation can often be induced by the slow addition of a less polar co-solvent like diethyl ether or petroleum ether.[5]

      • Scratching & Seeding: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If you have a small amount of pure solid, use it as a seed crystal.

      • Purification before Salt Formation: A patent (CN110734393B) describes a high-purity process where the crude free base is first isolated. It is then dissolved in a suitable organic solvent, washed with a basic aqueous solution (to remove acidic impurities), and then the organic layer is re-acidified to crystallize the pure hydrochloride salt. This multi-step purification can significantly improve the final product's quality.

Frequently Asked Questions (FAQs)

Q1: Which base is best for the Dieckmann condensation in this synthesis? There is no single "best" base, as the optimal choice depends on the scale, available reagents, and specific substrate. However, a comparison can be made:

  • Sodium Hydride (NaH): Excellent choice. It is a strong, non-nucleophilic base that drives the reaction to completion irreversibly by producing H₂ gas. It requires strictly anhydrous conditions.

  • Potassium tert-Butoxide (t-BuOK): A very strong, sterically hindered base. Its bulkiness can sometimes be advantageous in complex molecules. It is highly hygroscopic.[3]

  • Sodium Ethoxide (NaOEt) / Sodium Methoxide (NaOMe): These are classic choices for Claisen-type condensations. They are effective and economical but can be problematic if not perfectly anhydrous, as any residual hydroxide will cause saponification.[3]

Q2: How do I know if decarboxylation is the main cause of my low yield? You can analyze your crude product and byproducts using analytical techniques:

  • ¹H NMR: Look for the disappearance of the characteristic methine proton (CH) at the 3-position of the piperidone ring and the appearance of a new set of symmetric methylene protons adjacent to the carbonyl group, characteristic of 1-benzylpiperidin-4-one.

  • LC-MS: The mass of the decarboxylated byproduct (1-benzylpiperidin-4-one, C₁₂H₁₅NO) is approximately 189.26 g/mol . Compare this to the mass of your desired product's free base (C₁₅H₁₉NO₃), which is approximately 261.32 g/mol . A large peak corresponding to the lower mass is a strong indicator of decarboxylation.

Q3: Can I use a different acid to form the salt? While hydrochloric acid is standard for forming the hydrochloride salt, other acids can be used. However, the resulting salt will have different physical properties (e.g., solubility, melting point, crystallinity). For pharmaceutical applications, the hydrochloride salt is common and well-characterized. If you deviate, you will need to re-validate the properties of the new salt.

Q4: My final product is a brownish powder, not white. How can I improve the color? A brown color often indicates the presence of impurities.

  • Recrystallization: The most effective method. Try dissolving the crude hydrochloride salt in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then either cooling slowly or adding a non-polar anti-solvent (like diethyl ether or ethyl acetate) to precipitate the pure product.

  • Activated Carbon: For persistent color, you can try treating a solution of the product with a small amount of activated carbon, followed by hot filtration to remove the carbon and then crystallization.

  • pH Adjustment Purification: As described in patent CN110734393B, converting the crude salt back to the free base, extracting it into an organic solvent, washing, and then re-forming the salt can be a very effective purification strategy.

Experimental Protocols & Data

The following tables summarize different reported methods for the synthesis, providing a comparative overview of conditions and reported yields.

Table 1: Comparison of Synthesis Methods
MethodStarting MaterialBase / ReagentSolventConditionsReported YieldReference
Dieckmann Cyclization 4-[benzyl(ethoxycarbonyl-methyl)amino]ethyl butyrateSodium MethoxideEthyl AcetateReflux, 4h96.6% (crude)--INVALID-LINK--
N-Benzylation Ethyl 3-oxo-4-piperidine-carboxylateBenzyl Bromide, Sodium tert-butoxideTHF0°C to RT, 30 minNot specified--INVALID-LINK--[5]
Carboxylation 1-benzyl-3-piperidoneSodium Hydride, Dimethyl CarbonateDimethyl CarbonateReflux, 20 min99% (methyl ester)--INVALID-LINK--[6]
Detailed Protocol: High-Purity Dieckmann Condensation and Purification

This protocol is adapted from patent CN110734393B, which emphasizes a purification process that yields a high-purity final product.

Step 1: Dieckmann Condensation (Cyclization)

  • To a reaction vessel equipped with a stirrer, reflux condenser, and inert gas inlet, add 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate 2) and ethyl acetate (approx. 5-10 volumes).

  • With stirring, add sodium methoxide (1.1-1.5 molar equivalents) portion-wise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Initial Workup and Crude Isolation

  • Carefully quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer with brine.

  • Cool the organic layer in an ice bath (0-5°C).

  • Slowly add a solution of HCl (e.g., concentrated HCl or HCl in ethanol) dropwise with vigorous stirring until the pH of the aqueous phase (from a small water wash) is 1-2.

  • A solid precipitate should form. Continue stirring in the cold for 1-2 hours to maximize precipitation.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain the crude hydrochloride salt.

Step 3: Purification via pH Adjustment

  • Dissolve the crude product in water.

  • Add a base (e.g., 10% NaOH or Na₂CO₃ solution) dropwise until the pH is 7-8. This converts the hydrochloride salt back to the free base.

  • Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts. At this stage, you can wash with brine and dry over anhydrous sodium sulfate if desired.

  • Cool the combined organic layer to 0-5°C.

  • Re-acidify by adding HCl solution dropwise until the pH is 1-2, causing the pure this compound to crystallize.

  • Filter the pure white solid, wash with a small amount of cold solvent, and dry under vacuum at < 40°C. Reported Purity: >99.5% by HPLC.

References

Common side products in the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. As a crucial building block in the development of various pharmaceuticals, ensuring the purity and yield of this compound is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of side products.

Understanding the Core Synthesis: The Dieckmann Condensation

The most prevalent synthetic route to this compound involves an intramolecular Dieckmann condensation of diethyl 3,3'-(benzylazanediyl)dipropanoate. This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[2]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Starting Materials cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrochloride Salt Formation A Benzylamine C Diethyl 3,3'-(benzylazanediyl)dipropanoate A->C + 2 eq. B Ethyl acrylate B->C D Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate C->D Base (e.g., NaOEt) E This compound D->E HCl

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.

Q1: My reaction yield is low, and I'm observing a significant amount of a high molecular weight, viscous substance. What is happening?

A1: This is a classic sign of intermolecular Claisen condensation, the primary competitor to the desired intramolecular Dieckmann cyclization.

  • Mechanism of Side Product Formation: Instead of one end of the diester molecule reacting with the other end of the same molecule to form the piperidone ring, it reacts with another diester molecule in the reaction mixture. This process can continue, leading to the formation of dimers, oligomers, or even polymers, which often present as a viscous oil or an intractable solid.

    Intermolecular_vs_Intramolecular cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Diester Monomer B Intramolecular Cyclization (Dieckmann Condensation) A->B C Target Product: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate B->C D Diester Monomer E Intermolecular Condensation (Claisen Condensation) D->E F Dimer/Oligomer Side Product E->F

    Caption: Competing intramolecular (desired) and intermolecular (undesired) reaction pathways.

  • Troubleshooting & Prevention:

    • High Dilution: The most effective strategy to favor the intramolecular reaction is to perform the Dieckmann condensation under high dilution. This reduces the probability of two different diester molecules encountering each other. A typical starting concentration would be in the range of 0.1 M.

    • Slow Addition: Adding the diester slowly to a solution of the base can also help maintain a low concentration of the unreacted starting material, further promoting intramolecular cyclization.

    • Choice of Base and Solvent: While sodium ethoxide in ethanol is common, using a stronger, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as THF or toluene can sometimes improve yields by minimizing side reactions.

  • Identification of Side Product:

    • Mass Spectrometry (MS): The intermolecular condensation product will have a molecular weight that is a multiple of the starting diester minus the elements of ethanol. For example, the dimer would have a molecular weight corresponding to (2 * M_diester) - M_ethanol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the polymeric side product will likely be complex and broad, lacking the sharp, well-defined peaks of the desired cyclic product.

Q2: My final product shows an additional acidic impurity. What could this be?

A2: This is likely due to hydrolysis of the ethyl ester group to the corresponding carboxylic acid, which can be followed by decarboxylation.

  • Mechanism of Formation: The β-keto ester product is susceptible to hydrolysis, especially if the reaction mixture is not kept anhydrous or during an aqueous workup with prolonged exposure to base or acid. The resulting β-keto acid is unstable and can readily decarboxylate upon heating to yield 1-benzylpiperidin-4-one.

    Hydrolysis_Decarboxylation A Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate B 1-Benzyl-4-oxopiperidine-3-carboxylic acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 1-Benzylpiperidin-4-one B->C Decarboxylation (Heat, -CO₂)

    Caption: Pathway for the formation of hydrolysis and decarboxylation side products.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize hydrolysis during the reaction.

    • Controlled Workup: During the workup, minimize the time the product is in contact with strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully and proceed with extraction promptly. Avoid excessive heating of the reaction mixture before the product is isolated.

  • Identification of Side Products:

Side ProductMolecular Weight ( g/mol )Key Analytical Features
1-Benzyl-4-oxopiperidine-3-carboxylic acid247.28MS: M+H⁺ peak at m/z 248. IR: Broad O-H stretch around 3000 cm⁻¹. ¹H NMR: Absence of the ethyl ester signals (quartet around 4.2 ppm and triplet around 1.3 ppm).
1-Benzylpiperidin-4-one189.26MS: M+H⁺ peak at m/z 190. ¹H NMR: Absence of the signals corresponding to the ethoxycarbonyl group.
Q3: I am concerned about the stability of the N-benzyl group under the basic reaction conditions. Can N-debenzylation occur?

A3: While N-debenzylation is a known reaction, it is generally less likely to occur under the standard basic conditions of a Dieckmann condensation.

  • Rationale: N-debenzylation typically requires more forcing conditions, such as catalytic hydrogenation or the use of strong Lewis acids. Basic conditions generally suppress N-debenzylation.[3] However, prolonged reaction times at high temperatures with very strong bases could potentially lead to minor amounts of debenzylated products.

  • Troubleshooting & Prevention:

    • Moderate Reaction Conditions: Stick to the recommended reaction temperatures and times. Overheating or extending the reaction unnecessarily could increase the likelihood of this and other side reactions.

    • Choice of Base: Using sodium ethoxide or sodium hydride is generally safe. More aggressive bases at high temperatures might pose a greater risk.

  • Identification of Side Product:

    • Ethyl 4-oxopiperidine-3-carboxylate: This side product would be identified by the absence of the benzyl group signals (aromatic protons around 7.3 ppm and the benzylic CH₂ singlet around 3.6 ppm) in the ¹H NMR spectrum and a corresponding lower molecular weight in the mass spectrum.

Experimental Protocols

Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

A well-established procedure involves the Michael addition of benzylamine to two equivalents of ethyl acrylate.

  • To a stirred solution of benzylamine (1 eq.) in a suitable solvent like ethanol, add ethyl acrylate (2.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure diester.

Dieckmann Condensation and Hydrochloride Salt Formation
  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate in anhydrous ethanol dropwise to the sodium ethoxide solution at reflux over several hours to ensure high dilution.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The hydrochloride salt can be precipitated by dissolving the crude product in a minimal amount of a suitable solvent (e.g., acetone or isopropanol) and adding a solution of HCl in ether or isopropanol.

Purification of this compound
  • Recrystallization: The hydrochloride salt can be purified by recrystallization from solvents such as ethanol, isopropanol, or a mixture of ethanol and diethyl ether. Dissolve the crude salt in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: If significant impurities are present, the free base (obtained by neutralizing the hydrochloride salt) can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The purified free base can then be converted back to the hydrochloride salt.

References

Technical Support Center: Recrystallization of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 52763-21-0). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth procedural guidance and robust troubleshooting strategies for obtaining this critical pharmaceutical intermediate in high purity.

Scientific Overview & Key Principles

This compound is a piperidone derivative, a structural motif prevalent in many active pharmaceutical ingredients (APIs).[1] As a β-keto ester, its purification can be challenging due to potential stability issues and its propensity to exhibit variable crystallinity. The hydrochloride salt form enhances its crystalline nature, making it more amenable to purification by recrystallization compared to its free base.[2]

Recrystallization is a powerful purification technique based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystal lattice that excludes impurities, which remain in the "mother liquor."

This guide will detail a standard single-solvent recrystallization protocol, followed by a comprehensive troubleshooting section to address common experimental challenges.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound. Ethanol is often a suitable solvent for piperidin-4-one derivatives and their salts.[1]

Materials & Equipment
  • Crude this compound

  • Anhydrous Ethanol (Reagent Grade)

  • Erlenmeyer Flasks (at least two)

  • Heating Source (hot plate with stirring capability)

  • Magnetic Stir Bar

  • Watch Glass

  • Buchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Spatula and Glass Rod

  • Ice Bath

Step-by-Step Procedure
  • Solvent Selection & Initial Dissolution:

    • Place the crude, powdered this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • Add a small volume of anhydrous ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise, allowing the solvent to reach a near-boil between additions.

    • Causality: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid. Using excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[3]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities (e.g., dust, particulates) or colored impurities are visible in the hot solution, a hot filtration is necessary.

    • To remove colored impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Pre-heat a second Erlenmeyer flask and a gravity funnel (with fluted filter paper) on the hot plate.

    • Quickly pour the hot solution through the pre-heated filtration setup.

    • Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or in the filter paper, which would lead to significant yield loss.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).

    • Causality: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to "crash out" of solution, trapping impurities within the rapidly forming crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of ice-cold anhydrous ethanol.

    • Causality: Washing with a minimal amount of ice-cold solvent removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces without significantly dissolving the purified product.

  • Drying:

    • Allow the crystals to dry on the filter funnel under vacuum for a period.

    • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent. The final product should be a white to off-white or light brown crystalline powder.[4][5]

Process Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Product Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Impurities Present? Cool Slow Cooling to RT Dissolve->Cool No Impurities HotFilter->Cool IceBath Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Ethanol VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the single-solvent recrystallization of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize 1. Excess Solvent: Too much solvent was used, and the solution is not saturated upon cooling.Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow to cool again.[3]
2. Solution Cooled Too Quickly: Insufficient time for crystal nucleation.Solution: Ensure slow, undisturbed cooling. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of the pure compound can also induce crystallization.
"Oiling Out" (Product separates as a liquid/oil instead of solid crystals)1. High Impurity Level: Significant impurities can depress the melting point of the compound, causing it to separate as a liquid at the temperature of crystallization.Solution: The crude material may require pre-purification. Consider an acid-base extraction or a preliminary wash with a non-polar solvent like hexane to remove organic impurities before attempting recrystallization.
2. Solution is Supersaturated Above Melting Point: The compound is coming out of solution at a temperature higher than its melting point.Solution: Re-heat the solution to redissolve the oil. Add a small, additional amount of the hot solvent to decrease the saturation point. This will allow the solution to cool to a lower temperature before crystallization begins.
Poor Crystal Yield 1. Excess Solvent Used: A significant portion of the product remains dissolved in the mother liquor.Solution: Before discarding the mother liquor, cool it further in an ice-salt bath or place it in a freezer to see if more product crystallizes. Alternatively, evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals.
2. Premature Crystallization: Product crystallized on the filter paper or funnel during hot filtration.Solution: Ensure all glassware for hot filtration is adequately pre-heated. Perform the filtration step as quickly as possible. If significant crystallization occurred, you may need to redissolve the product from the filter paper with fresh hot solvent.
Colored Crystals 1. Colored Impurities Present: Impurities are co-crystallizing with the product.Solution: Repeat the recrystallization process, but include the activated charcoal step after dissolving the compound in the hot solvent. The charcoal will adsorb many colored organic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of the purified product? A1: Purified this compound should be a white to light brown crystalline powder.[4][5] Its reported melting point is around 162-165 °C, with decomposition.[4] A sharp melting point within this range is a good indicator of high purity.

Q2: Can I use a different solvent system? A2: Yes. While ethanol is a good starting point, other polar protic solvents like methanol or isopropanol may also be effective. For more challenging purifications, a two-solvent system (e.g., dissolving in a "good" solvent like dichloromethane or ethanol and adding a "poor" solvent like hexane or diethyl ether until turbidity appears) can be employed.[6] Always perform small-scale solubility tests first to identify a suitable system.

Q3: My compound is a hydrate. How does this affect recrystallization? A3: Some commercial sources may supply this compound as a hydrate.[2] The presence of water can influence solubility. Using an anhydrous solvent like absolute ethanol is recommended to obtain a consistent, anhydrous crystalline form. If your final product is intended to be anhydrous, drying thoroughly under vacuum is critical.

Q4: Why is slow cooling so important? A4: Crystal lattice formation is a thermodynamically controlled process of self-assembly. Slow cooling allows molecules of the correct geometry (the target compound) to selectively deposit onto the growing crystal lattice while excluding molecules that do not fit well (impurities). Rapid cooling forces a kinetic process where molecules solidify too quickly, trapping impurities and leading to a less pure product.

Q5: What should I do if my final product still shows impurities by TLC or HPLC? A5: If a single recrystallization does not provide the desired purity, a second recrystallization is often effective. If impurities persist, they may have very similar solubility properties to your product. In this case, an alternative purification method, such as column chromatography on silica gel, may be necessary.

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield BoilSolvent Boil off excess solvent NoCrystals->BoilSolvent Scratch Scratch flask / Add seed crystal NoCrystals->Scratch AddSolvent Re-heat & Add more solvent OilingOut->AddSolvent PrePurify Pre-purify via extraction OilingOut->PrePurify Recover Cool mother liquor further LowYield->Recover ReheatFunnel Ensure proper hot filtration LowYield->ReheatFunnel

Caption: Decision-making flowchart for common recrystallization problems.

References

Overcoming challenges in the scale-up synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Piperidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals.[1][2][3] The title compound is a key building block for a variety of receptor agonists and antagonists.[4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Troubleshooting Guide: Overcoming Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis, particularly during scale-up, in a practical question-and-answer format.

Dieckmann Condensation Issues

The core of this synthesis is the intramolecular Dieckmann condensation to form the piperidone ring.[5][6] This reaction is sensitive to various parameters, and problems here can significantly impact overall yield and purity.

Question 1: My Dieckmann condensation is resulting in low yields of the desired β-keto ester. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in a Dieckmann condensation are a common challenge, often stemming from several factors. Here’s a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases are required to deprotonate the α-carbon of the diester without causing saponification.

    • Expertise & Experience: While sodium ethoxide is traditionally used, its equilibrium with the ester can be problematic.[6] Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often superior choices for driving the reaction to completion, especially on a larger scale.[7] Ensure you are using at least one full equivalent of the base, as the resulting β-keto ester is acidic and will be deprotonated, consuming one equivalent of the base to drive the equilibrium forward.[8]

    • Troubleshooting Protocol:

      • Ensure your chosen base is fresh and has been stored under anhydrous conditions.

      • Gradually increase the stoichiometry of the base from 1.1 to 1.5 equivalents and monitor the reaction progress.

      • Consider switching to a stronger base like potassium tert-butoxide if you are currently using sodium ethoxide.

  • Solvent and Concentration: The reaction medium plays a crucial role in solubility and reaction rate.

    • Expertise & Experience: Anhydrous toluene or xylene are common solvents. However, for challenging cyclizations, dimethyl sulfoxide (DMSO) can significantly enhance reaction rates and yields due to its ability to solvate cations, thereby increasing the reactivity of the alkoxide base.[9] The reaction must be run under sufficiently dilute conditions to favor the intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction at high concentrations.[10]

    • Troubleshooting Protocol:

      • Ensure your solvent is rigorously dried before use.

      • Experiment with increasing the solvent volume to favor the intramolecular reaction.

      • For difficult substrates, consider switching to anhydrous DMSO as the solvent.

  • Reaction Temperature and Time: These parameters need to be carefully controlled.

    • Expertise & Experience: The optimal temperature depends on the base and solvent combination. Reactions with sodium hydride in toluene or xylene often require heating to reflux to initiate the reaction.[7][10] However, prolonged heating can lead to decomposition.

    • Troubleshooting Protocol:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction is sluggish, gradually increase the temperature.

      • Once the starting material is consumed, proceed with the workup promptly to avoid degradation of the product.

Question 2: I am observing a significant amount of a hydrolyzed by-product (the corresponding dicarboxylic acid) after the Dieckmann condensation. How can I prevent this?

Answer:

The formation of the dicarboxylic acid is indicative of ester hydrolysis, which can occur under the basic conditions of the reaction, especially if water is present.

  • Causality: The hydroxide ions, formed from the reaction of the alkoxide base with any trace water, can act as nucleophiles and attack the ester carbonyl groups, leading to saponification.[11][12] This is particularly problematic during scale-up, where ensuring completely anhydrous conditions becomes more challenging.

  • Preventative Measures:

    • Rigorous Drying of Reagents and Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for toluene).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to exclude atmospheric moisture.

    • Base Handling: If using sodium hydride, ensure the mineral oil is thoroughly washed away with dry hexanes before use. If using potassium tert-butoxide, use a freshly opened bottle or a sublimed reagent.

    • Workup Quench: Quench the reaction by slowly adding it to a cold, acidic solution (e.g., dilute HCl or acetic acid). This will neutralize the excess base and protonate the enolate of the β-keto ester, minimizing its exposure to basic aqueous conditions during extraction.

Purification and Isolation Challenges

Question 3: The crude product after workup is a dark, oily residue that is difficult to purify by crystallization. What are my options?

Answer:

Obtaining a clean, crystalline product is essential for the subsequent steps. A dark, oily crude product suggests the presence of impurities, possibly from side reactions or decomposition.

  • Initial Purification Strategy:

    • Acid-Base Extraction: Before attempting crystallization, perform a thorough acid-base extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic by-products. Finally, wash with brine to remove residual water.

    • Charcoal Treatment: If the oil is darkly colored, dissolving it in a solvent and stirring with a small amount of activated charcoal for a short period can help remove colored impurities. Filter the charcoal through a pad of celite.

  • Advanced Purification Techniques:

    • Column Chromatography: If crystallization remains difficult, column chromatography is the most effective method for purification.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.

    • Kugelrohr Distillation: For thermally stable oils, short-path distillation under high vacuum can be an effective purification method, especially on a larger scale where chromatography can be cumbersome.

  • Crystallization Optimization:

    • Solvent Selection: The choice of solvent is critical for successful crystallization. The ideal solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).

    • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then to 0-4°C to promote the formation of larger, purer crystals.

Side Reactions and Impurity Profile

Question 4: During the initial N-benzylation step, I am seeing by-products. What are the likely side reactions and how can I minimize them?

Answer:

The N-benzylation of the piperidine precursor is generally a robust reaction, but side reactions can occur, especially under non-optimized conditions.

  • Over-alkylation: If the starting material has other nucleophilic sites, or if the reaction conditions are too harsh, multiple benzyl groups could potentially be added. However, with the target synthesis, this is less of a concern.

  • Quaternization: Reaction of the N-benzyl piperidine product with another molecule of benzyl bromide can lead to the formation of a quaternary ammonium salt.[13]

    • Mitigation: Use a slight excess of the piperidine starting material relative to benzyl bromide. Add the benzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Base-Induced Side Reactions: The choice of base is important.

    • Expertise & Experience: A non-nucleophilic base like potassium carbonate or triethylamine is often used to scavenge the HBr formed during the reaction. Using a strong, nucleophilic base could compete with the piperidine nitrogen for the benzyl bromide.

Question 5: I have identified an impurity corresponding to the reduced product, Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate. How is this forming and how can I avoid it?

Answer:

The presence of the 4-hydroxy derivative indicates an unintended reduction of the 4-keto group.

  • Potential Causes:

    • Reducing Agents in Subsequent Steps: If the crude product is carried forward without complete purification, reagents from subsequent steps (e.g., a catalytic hydrogenation intended for debenzylation) could be the cause.

    • Choice of Base in Dieckmann: While less common, some grades of sodium hydride can contain residual sodium borohydride, which is a potent reducing agent for ketones.

  • Preventative Actions:

    • Purify Intermediates: Ensure the β-keto ester is pure before proceeding to any reduction steps.

    • High-Quality Reagents: Use high-purity sodium hydride or other bases for the Dieckmann condensation.

    • Orthogonal Protecting Groups: In a multi-step synthesis, ensure that the protecting groups and reaction conditions are orthogonal to prevent unintended reactions. For example, if a reduction is planned, ensure it is selective for the desired functional group. The N-benzyl group can be sensitive to certain reducing conditions.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially scalable route involves a Dieckmann condensation of a diester precursor.[17] The general workflow is as follows:

  • Formation of the Diester Precursor: N-benzyl glycine ethyl ester is reacted with an appropriate four-carbon electrophile, such as ethyl 4-bromobutyrate, to form the acyclic diester.

  • Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide, sodium hydride) to form the β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[5][6]

  • Salt Formation: The free base is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is often a more stable and crystalline solid.[18]

Synthesis_Workflow A N-benzyl glycine ethyl ester + Ethyl 4-halobutyrate B Acyclic Diester Intermediate A->B Alkylation C Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (β-keto ester) B->C Dieckmann Condensation (Strong Base) D This compound (Final Product) C->D HCl Treatment

Caption: General synthetic workflow.

Q2: Why is the hydrochloride salt form of the final product often preferred?

The hydrochloride salt is generally preferred for several reasons:

  • Increased Stability: Salts are often more chemically stable and have a longer shelf life than the corresponding free base.

  • Improved Crystallinity: The hydrochloride salt is typically a crystalline solid with a sharp melting point, which facilitates purification by recrystallization and simplifies handling and weighing.[19] The free base can sometimes be an oil, making it more difficult to purify and handle on a large scale.[7]

  • Solubility: While the free base is soluble in organic solvents, the hydrochloride salt often has better solubility in aqueous media, which can be advantageous for certain applications or downstream processing.

Q3: Can I use a different N-protecting group instead of benzyl?

Yes, other protecting groups can be used, and the choice depends on the overall synthetic strategy. The N-benzyl group is common due to its relative stability and ease of installation. However, it requires specific conditions for removal, typically catalytic hydrogenation (e.g., Pd/C and H₂), which might not be compatible with other functional groups in the molecule.[14][20]

Alternative N-protecting groups include:

  • Boc (tert-butoxycarbonyl): This is a very common protecting group that is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[2]

  • Cbz (carboxybenzyl): Similar to benzyl, but can also be removed by catalytic hydrogenation.

The choice of protecting group is a critical strategic decision in multi-step synthesis, requiring careful planning to ensure orthogonality.

Data Summary

ParameterRecommended ConditionRationale
Dieckmann Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOt-Bu)Strong, non-nucleophilic bases that drive the reaction to completion.
Dieckmann Solvent Anhydrous Toluene or DMSOToluene is standard; DMSO can improve yields for difficult substrates.[9]
Reaction Atmosphere Inert (Argon or Nitrogen)Prevents moisture-induced side reactions like ester hydrolysis.
Purification Method Column Chromatography or CrystallizationChromatography for difficult mixtures; crystallization for final polishing.
Final Product Form Hydrochloride SaltEnhances stability, crystallinity, and ease of handling.[19]

Experimental Protocols

Protocol 1: Optimized Dieckmann Condensation

This protocol is optimized for scale-up and minimizes common side reactions.

  • Preparation: Under an argon atmosphere, add dry toluene (or DMSO) to a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents), washed three times with dry hexanes, to the solvent.

  • Substrate Addition: Slowly add a solution of the acyclic diester precursor in dry toluene to the stirred suspension of NaH.

  • Reaction: Heat the mixture to 80-100°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding it to a vigorously stirred, cold (0°C) aqueous solution of 1M HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Dieckmann_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Flame-dry glassware under Ar prep2 Add dry toluene & NaH react1 Slowly add diester solution prep2->react1 react2 Heat to 80-100°C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to 0°C react3->workup1 workup2 Quench into cold 1M HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry and Concentrate workup3->workup4

Caption: Optimized Dieckmann condensation workflow.

References

Technical Support Center: Purification of Crude Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 52763-21-0 / 1454-53-1). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the most common issues researchers face, providing insights into the root causes of impurities and analytical discrepancies.

Q1: Why is my crude product colored (yellow, brown, or pink) instead of the expected white crystalline solid?

The appearance of color in your crude product is a common indicator of impurities. The off-white, yellow, brown, or pink hues typically arise from several sources:

  • Residual Starting Materials and Reagents: Many synthetic routes, such as the Dieckmann condensation, utilize strong bases (e.g., sodium ethoxide, sodium hydride) and organic solvents that can lead to colored by-products if not completely removed.[1]

  • Degradation Products: As a β-keto ester, the compound can be susceptible to degradation under harsh pH or high-temperature conditions, potentially forming small amounts of polymeric or highly conjugated species that are intensely colored.

  • Oxidation: Trace metal catalysts or exposure to air during workup can cause oxidation of the piperidine ring or other functional groups, leading to colored impurities.

The reported appearance of the commercial product ranges from "White to brown Crystalline Powder" to "Pink to cream/Powder," indicating that even technical-grade material often contains these types of impurities.[2][3][4]

Q2: What are the most likely chemical impurities in my crude sample?

Beyond colored matter, specific chemical impurities are often present depending on the synthetic route. Understanding these is the first step to selecting an appropriate purification strategy.

Table 1: Potential Impurities and Their Likely Origin
Impurity Class Specific Examples & Origin
Unreacted Starting Materials N-benzyl glycine ethyl ester, 4-chloroethyl butyrate, 1-benzyl-3-piperidone.[1][5][6] These are typically removed during the aqueous workup but can persist in trace amounts.
Hydrolysis Product 1-Benzyl-4-oxopiperidine-3-carboxylic acid. The ethyl ester is susceptible to hydrolysis, especially if exposed to acidic or basic conditions on silica gel or during a prolonged aqueous workup.[7][8]
Decarboxylation Product 1-Benzylpiperidin-4-one. β-keto esters can lose the carboxyl group upon excessive heating, especially if acidic or basic traces are present.
Residual Solvents Ethyl acetate, Toluene, Tetrahydrofuran (THF), Ethanol.[1] These are often trapped within the crystal lattice and require thorough drying under vacuum.
Inorganic Salts Sodium chloride, Sodium sulfate. Carried over from the workup and drying steps.
Q3: My TLC shows a single clean spot, but subsequent HPLC or NMR analysis reveals multiple impurities. Why does this happen?

This is a frequent and often frustrating observation. Several factors can explain this discrepancy:

  • Co-elution on TLC: The resolving power of thin-layer chromatography is significantly lower than that of HPLC. Impurities with similar polarity to the main product may not separate on a TLC plate but are easily resolved on a high-performance column.

  • Non-UV Active Impurities: If you are visualizing your TLC plate only with a UV lamp, impurities that lack a chromophore (like aliphatic starting materials or inorganic salts) will be invisible.

  • On-Plate Degradation: The silica gel on a TLC plate is acidic and can cause sensitive compounds like β-keto esters to streak or even degrade, masking the true impurity profile.[7]

  • Protonation State: In HPLC, the hydrochloride salt may behave differently than the free base. The mobile phase pH can significantly affect retention time and peak shape.[9]

Q4: The melting point of my purified product is broad (e.g., 160-170°C) or lower than the sharpest literature values (e.g., 162°C dec.). What does this signify?

A sharp melting point is a classic indicator of high purity for a crystalline solid. A broad melting range or a depressed melting point is direct evidence that impurities are still present. These impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to the liquid phase over a wider range. The wide melting point ranges reported in the literature (from 160°C up to 185°C with decomposition) suggest that obtaining a highly pure, consistent solid is a common challenge.[4][10]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies to address the purification challenges discussed above.

Overall Purification Strategy

The choice of method depends on the initial purity of your crude material. The following workflow provides a logical decision-making process.

Purification_Workflow crude Crude Product (Often Colored, >80% Pure) assess Initial Assessment (TLC, ¹H NMR) crude->assess decision Purity >90%? assess->decision recryst Method 1: Recrystallization decision->recryst  Yes chrom Method 2: Column Chromatography decision->chrom  No verify Purity Verification (HPLC, NMR, M.P.) recryst->verify chrom->verify final Pure Product (>99%) verify->final

Caption: General workflow for purifying crude this compound.

Method 1: Recrystallization (For Moderately Pure Material >90%)

Recrystallization is the most efficient method for removing small amounts of impurities from a solid that is already substantially pure. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at high and low temperatures.

Causality: The target compound should be highly soluble in the chosen solvent at its boiling point but poorly soluble at low temperatures (0-4°C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Given the compound's reported solubility in methanol and ethanol, an alcohol/ether solvent system is an excellent choice.[10]

Protocol: Recrystallization from Ethanol/Diethyl Ether
  • Dissolution: Place the crude hydrochloride salt (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot absolute ethanol (start with 10-15 mL) and bring the mixture to a gentle boil on a hotplate with stirring until all the solid dissolves. Add more hot ethanol dropwise only if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon or any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4°C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether. This helps remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 2: Troubleshooting Recrystallization
Problem Solution & Rationale
Product "oils out" instead of crystallizing The boiling point of the solvent may be too high, or the solution is supersaturated. Solution: Re-heat to dissolve the oil, add slightly more hot solvent, and allow for slower cooling.
No crystals form upon cooling The solution is not saturated enough, or nucleation is slow. Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, reduce the solvent volume by boiling and cool again.
Very low recovery of product Too much solvent was used, or the product has significant solubility even at low temperatures. Solution: Concentrate the mother liquor and cool it again to recover a second crop of crystals (which may be less pure).
Method 2: Column Chromatography (For Impure Material <90%)

When recrystallization is ineffective, column chromatography provides much higher resolving power. However, special precautions are necessary for β-keto esters.

Critical Consideration - Silica Gel Acidity: Standard silica gel is acidic (pH ≈ 4-5) due to surface silanol groups (Si-OH). This acidity can cause significant degradation of β-keto esters through hydrolysis of the ester or other side reactions.[7] This leads to tailing peaks, poor separation, and loss of product.

Solution: The silica gel must be deactivated by pre-treatment with a base like triethylamine (TEA).[8]

Chromatography_Workflow prep Prepare Deactivated Silica (Slurry with 1% TEA in Eluent) pack Pack Column prep->pack load Load Sample (Dry or minimal solvent) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap final Purified Free Base evap->final

Caption: Workflow for purification by deactivated silica gel chromatography.

Protocol: Deactivated Silica Gel Chromatography
  • Prepare Deactivated Silica: In a fume hood, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Dichloromethane/Methanol). Add triethylamine to constitute ~1% of the total solvent volume. Let the slurry stand for 15-20 minutes.

  • Pack the Column: Pack the column with the deactivated silica slurry.

  • Equilibrate: Run 2-3 column volumes of the mobile phase (containing 1% TEA) through the packed column to ensure it is fully equilibrated.

  • Sample Loading: The crude product must first be converted to the free base. Dissolve the hydrochloride salt in water, basify to pH 9-10 with Na₂CO₃, and extract with ethyl acetate or dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to an oil. Adsorb this oil onto a small amount of deactivated silica gel (dry loading) or dissolve in a minimal amount of the mobile phase.

  • Elution: Elute the column with the chosen mobile phase. See Table 3 for recommended starting points.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. To obtain the final hydrochloride salt, dissolve the purified free-base oil in a minimal amount of ethyl acetate or diethyl ether and add a stoichiometric amount of HCl in ether or isopropanol. The pure hydrochloride salt will precipitate and can be collected by filtration.

Table 3: Recommended Eluent Systems for Chromatography (Free Base Form)
Polarity Solvent System (v/v)
Low Polarity Hexane / Ethyl Acetate (e.g., from 4:1 to 1:1)
Medium Polarity Dichloromethane / Methanol (e.g., from 99:1 to 95:5)
Important Note: Always include 0.5-1% triethylamine in the eluent to maintain the deactivation of the silica gel throughout the run.

Section 3: Purity Verification

After purification, it is essential to verify the purity and confirm the identity of the final product using a combination of analytical techniques.

Table 4: Analytical Specifications for High-Purity Product
Technique Expected Result
Appearance White to off-white crystalline solid
HPLC Purity ≥ 99.0% (area percent)
¹H NMR Spectrum should be clean and consistent with the published structure, with no significant impurity peaks.[11]
Melting Point A sharp melting point range of 1-2°C, consistent with high-purity literature values (e.g., ~162-164°C with decomposition).[2]

By following these detailed guidelines and understanding the chemical principles at play, researchers can confidently overcome the common challenges associated with purifying this compound, ensuring a reliable supply of this important building block for their research and development endeavors.

References

Stability issues of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 52763-21-0). This document is intended for researchers, chemists, and drug development professionals who utilize this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to help you anticipate and resolve stability challenges in your experiments. This guide is structured to offer immediate, practical solutions through a troubleshooting table and in-depth explanations via a comprehensive FAQ section.

Troubleshooting Guide: Common Stability Issues

This section directly addresses common problems encountered during the handling, storage, and use of this compound. The probable causes are rooted in the compound's structural characteristics, namely the presence of a β-keto ester functional group and a tertiary amine.

Observed Problem Probable Cause(s) Recommended Solution & Rationale
Appearance of new, more polar peak(s) in HPLC/LC-MS analysis, especially in aqueous or protic solvents. 1. Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under basic or neutral pH, forming the corresponding β-keto carboxylic acid. This product is significantly more polar.[1][2]Maintain Acidic pH: Keep the solution pH below 6. The hydrochloride salt form is inherently more stable in acidic conditions, which suppresses the rate of hydrolysis. If the reaction requires non-acidic conditions, minimize exposure time and temperature.
Appearance of a less polar peak in HPLC/LC-MS, often accompanied by gas evolution (effervescence) upon heating. 2. Decarboxylation: This is a secondary degradation step. If the ester first hydrolyzes to the β-keto acid, this intermediate is thermally unstable and can readily lose CO₂ to form 1-benzyl-4-oxopiperidin-3-one.[1][3]Avoid High Temperatures: Perform reactions at the lowest effective temperature. If heating is necessary, do so under anhydrous and aprotic conditions to prevent the initial hydrolysis step required for decarboxylation.
Sample solution develops a yellow or brown tint over time, or upon exposure to air. 3. Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities like N-oxides or other complex degradation products.[4] This is accelerated in the presence of the free base (at neutral or high pH).Use Degassed Solvents & Inert Atmosphere: Purge solvents with nitrogen or argon before use. Conduct reactions and store solutions under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen. Storing the solid in a tightly sealed container under inert gas is also recommended.[5]
Inconsistent results or loss of potency in reactions sensitive to nucleophiles. 4. Free Base Formation: In neutral or basic media, the hydrochloride salt is neutralized to the free base. The lone pair on the nitrogen becomes available, making the molecule more nucleophilic and reactive, potentially leading to side reactions or the degradation pathways mentioned above.Control pH & Use Aprotic Solvents: If the free base is required for a reaction, generate it in situ just before use and consume it quickly. For storage and handling, maintain the compound as the hydrochloride salt. When possible, use dry, aprotic solvents (e.g., THF, Dichloromethane) to minimize side reactions.
Gradual degradation of the compound even when stored as a solid. 5. Hygroscopicity & Light Sensitivity: The solid may absorb moisture from the atmosphere, which can facilitate localized hydrolysis over long-term storage.[2] While not extensively documented for this specific molecule, similar heterocyclic compounds can be sensitive to photodegradation.[6][7][8]Proper Storage: Store the solid in a tightly sealed container, preferably in a desiccator, to protect from moisture.[5] For added precaution, store the container in a dark place or use an amber vial to protect it from light.
Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical behavior of this compound, explaining the "why" behind the troubleshooting advice.

Q1: Why is my compound unstable in basic or even neutral aqueous solutions?

A1: The instability arises from two primary structural features: the ethyl ester and the tertiary amine.

  • Base-Promoted Ester Hydrolysis: The ester functional group is highly susceptible to hydrolysis under basic conditions. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding carboxylate anion. This process is significantly faster than hydrolysis under neutral or acidic conditions.

  • Free Base Reactivity: As a hydrochloride salt, the piperidine nitrogen is protonated, rendering it unreactive. In neutral or basic solution, this nitrogen is deprotonated to the free tertiary amine. This free amine is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other colored degradation products.[4]

Q2: I see an impurity with a mass corresponding to the loss of 46 Da (C₂H₅OH) or 73 Da (C₃H₅O₂). What are these?

A2: These mass losses strongly suggest hydrolysis and subsequent decarboxylation.

  • A mass loss of 46 Da from the free base (or 45 Da from the protonated molecule in MS) corresponds to the loss of ethanol via hydrolysis, forming the β-keto acid: 1-benzyl-4-oxopiperidine-3-carboxylic acid .

  • A mass loss of 73 Da from the free base corresponds to the loss of the entire ethoxycarbonyl group (-COOEt). However, a more likely scenario is the initial hydrolysis followed by the loss of 44 Da (CO₂) from the resulting β-keto acid. The final product would be 1-benzyl-4-oxopiperidin-3-one . This decarboxylation is a classic and often facile reaction for β-keto acids, especially upon heating.[1][3]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid: The compound should be stored as a solid in a tightly sealed container to prevent moisture uptake.[5] For long-term stability, storage in a cool, dark place, and preferably in a desiccator, is recommended. Some suppliers also advise keeping the material under an inert gas.[5]

  • Solution: Preparing fresh solutions for immediate use is the best practice. If a stock solution must be stored, it should be prepared in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane), stored under an inert atmosphere (N₂ or Ar), and kept at a low temperature (e.g., -20°C). Avoid aqueous or protic solvent stock solutions for anything other than short-term use, and if necessary, ensure they are buffered to an acidic pH (pH 3-5).

Q4: Can I use this compound in reactions that require high temperatures?

A4: Caution is advised. As noted, the compound's degradation product, the β-keto acid, is thermally labile and prone to decarboxylation.[1] If the compound is heated in the presence of water (even trace amounts), hydrolysis can occur, leading to this subsequent degradation. If high temperatures are unavoidable, the reaction should be conducted under strictly anhydrous conditions in an aprotic solvent to minimize the risk of hydrolysis.

Q5: How do I develop an analytical method to monitor the stability of this compound?

A5: A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance while simultaneously detecting the increase of its degradation products. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is most suitable.[9][10]

  • Method Development: Start with a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer at an acidic pH) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution will likely be necessary to separate the parent compound from its more polar (hydrolyzed acid) and less polar (decarboxylated ketone) degradation products.

  • Forced Degradation: To validate that your method is stability-indicating, you must perform a forced degradation study (see protocol below).[11][12] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and ensuring that the resulting degradation peaks are well-resolved from the main compound peak and from each other.

Experimental Protocols
Protocol 1: Forced Degradation Study for Method Validation

This protocol outlines a general procedure to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by your developed RP-HPLC method.

4. Data Evaluation:

  • Examine the chromatograms for new peaks. A stability-indicating method will show a decrease in the main peak's area and the appearance of well-separated peaks corresponding to the degradation products.

  • Use a photodiode array (PDA) detector to assess peak purity and determine if degradation peaks are co-eluting.

  • If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products to aid in their identification.

Visual Workflow & Diagrams
Troubleshooting Workflow for Stability Issues

The following diagram outlines the logical steps a researcher should take when encountering a potential stability issue with the compound.

Stability_Troubleshooting cluster_stressors Potential Stress Factors cluster_solutions Implement Corrective Action Start Problem Observed (e.g., Low Yield, Impurities) Check_Conditions Step 1: Review Experimental Conditions (pH, Temp, Solvent, Atmosphere) Start->Check_Conditions Analysis Step 3: Analyze Sample (HPLC, LC-MS, NMR) Check_Conditions->Analysis Identify_Stressor Step 2: Identify Potential Stress Factor pH Non-Acidic pH? Identify_Stressor->pH pH? Temp High Temp? Identify_Stressor->Temp Temp? Atmosphere Air Exposure? Identify_Stressor->Atmosphere Atmosphere? Light Light Exposure? Identify_Stressor->Light Light? Compare Compare to Control / Reference Analysis->Compare Compare->Identify_Stressor Sol_pH Maintain Acidic pH Use Aprotic Solvent pH->Sol_pH Cause: Hydrolysis / Oxidation Sol_Temp Lower Reaction Temp Ensure Anhydrous Conditions Temp->Sol_Temp Cause: Decarboxylation Sol_Atmosphere Use Inert Atmosphere Degas Solvents Atmosphere->Sol_Atmosphere Cause: Oxidation Sol_Light Protect from Light (Amber Vial) Light->Sol_Light Cause: Photodegradation Result Problem Resolved Sol_pH->Result Sol_Temp->Result Sol_Atmosphere->Result Sol_Light->Result

Caption: Troubleshooting workflow for identifying and resolving stability issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectroscopic signature. We will dissect the spectral features, provide detailed experimental protocols, and compare the utility of NMR with alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to equip the reader with the expertise to confidently perform and interpret these analyses for robust structural elucidation and quality control.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a substituted piperidine derivative that serves as a versatile synthon for a variety of more complex molecular targets, including receptor agonists and antagonists. The piperidine motif is a fundamental component in a wide range of pharmaceuticals and natural products, making the precise characterization of its derivatives a critical step in drug discovery and development.[2][3]

Unambiguous structural confirmation is paramount. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing a complete, high-resolution picture of molecular connectivity and environment. This guide offers a comprehensive examination of the ¹H and ¹³C NMR data for the title compound, grounded in the fundamental principles of chemical shift, spin-spin coupling, and the influence of molecular structure on the nuclear magnetic environment.

Molecular Architecture and Spectroscopic Preview

To interpret the NMR spectra, we must first understand the molecule's structure, which comprises three key regions: the ethyl carboxylate group, the N-benzyl group, and the 4-oxopiperidine core. The hydrochloride form means the piperidine nitrogen is protonated, a crucial detail that significantly influences the chemical shifts of adjacent nuclei.[4]

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis weigh Weigh 10-15 mg of Sample add_solvent Add ~0.6 mL DMSO-d₆ weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve shim Shim Magnetic Field dissolve->shim acq_H1 Acquire ¹H Spectrum (16 scans) shim->acq_H1 acq_C13 Acquire ¹³C Spectrum (1024+ scans) shim->acq_C13 process Fourier Transform & Phase Correction acq_H1->process acq_C13->process reference Reference to Solvent Peak process->reference integrate Integrate & Assign Signals reference->integrate

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and accurate analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, offering insights into method development, validation, and application.

The Analyte: this compound

This compound (Molecular Formula: C₁₅H₂₀ClNO₃, Molecular Weight: 297.78 g/mol ) is a piperidine derivative that serves as a crucial intermediate in pharmaceutical synthesis.[1][2] Its structure, containing a tertiary amine, a keto group, and an ester functional group, presents unique challenges and considerations for analytical method development. The hydrochloride salt form enhances its solubility in polar solvents, a favorable characteristic for reversed-phase HPLC.

A significant analytical challenge for this and other β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes in chromatography.[3] This phenomenon necessitates careful method development to ensure a consistent and sharp chromatographic peak for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse technique in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and reproducibility for routine quality control.

The "Why" Behind the Method: Causality in Experimental Choices

Developing a stability-indicating HPLC method is paramount to ensure that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[4] Forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation, heat, and light, are essential to understand its degradation pathways and to prove the specificity of the method.[4][5] For a piperidine derivative, potential degradation pathways could involve oxidation of the tertiary amine to an N-oxide or hydrolysis of the ester group.[5][6]

The choice of a reversed-phase C18 column is a logical starting point due to the moderate polarity of the analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good retention and peak shape. An acidic mobile phase is often preferred for β-keto esters to suppress the enol form and promote a single, sharp peak corresponding to the keto tautomer.[3]

Experimental Protocol: A Stability-Indicating HPLC-UV Method

Below is a detailed protocol for a stability-indicating HPLC-UV method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm (based on the UV absorbance of the benzyl group)

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Method Validation: This method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7][8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for impurity identification and trace-level quantification.

The "Why" Behind the Method: Leveraging Mass Detection

While HPLC-UV is excellent for routine assays, LC-MS offers significant advantages, particularly in the context of drug development and safety assessment.[11][12] Its primary strength lies in its ability to provide molecular weight information, which is crucial for identifying unknown impurities and degradation products.[11] This is a significant advantage over UV detection, which cannot differentiate between compounds with similar chromophores. Furthermore, LC-MS is inherently more selective and often more sensitive than HPLC-UV.[13]

For this compound, LC-MS can be used to confirm the identity of the main peak and to detect and identify any process-related impurities or degradation products formed during stability studies. The use of tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the parent ion.

Experimental Protocol: An LC-MS Method for Impurity Profiling

The following protocol outlines an LC-MS method for the analysis of this compound and its potential impurities.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a single quadrupole or triple quadrupole mass analyzer.

Chromatographic Conditions:

  • The same HPLC conditions as described above can be used. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-500

  • Data Acquisition: Full scan mode for general analysis. For targeted analysis of the parent compound, Selected Ion Monitoring (SIM) can be used for the [M+H]⁺ ion of the free base (m/z 262.14).

Comparative Analysis: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Selectivity Moderate. Can be limited by co-eluting compounds with similar UV spectra.High. Provides molecular weight information, allowing for differentiation of co-eluting compounds with different masses.[13]
Sensitivity Good for routine analysis.Generally higher than HPLC-UV, especially in SIM mode.[11]
Identification Based on retention time comparison with a reference standard.Provides molecular weight and, with MS/MS, structural information for identification.[11]
Application Ideal for routine quality control, purity assays, and content uniformity testing.Best suited for impurity identification, degradation product analysis, and trace-level quantification.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally considered more robust for routine use in a QC environment.Can be more complex to operate and maintain.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and LC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion identify Identify Impurities extract_ion->identify

Caption: Workflow for LC-MS analysis.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • For routine quality control, assay, and purity determination in a manufacturing environment, a validated stability-indicating HPLC-UV method is the preferred choice. It offers the necessary robustness, cost-effectiveness, and performance for these applications.

  • During drug development, for impurity profiling, forced degradation studies, and the identification of unknown peaks, LC-MS is the superior technique. Its ability to provide molecular weight and structural information is invaluable for ensuring the safety and quality of the final drug product.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis. A comprehensive approach that utilizes both HPLC-UV for routine testing and LC-MS for investigational work will provide the most complete analytical characterization of this compound.

References

A Comparative Guide to the Synthetic Routes of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motifs are found in analgesics, antipsychotics, and various receptor agonists and antagonists, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development.[1][2] The piperidine core, combined with the reactive keto and ester functionalities, offers a versatile scaffold for further chemical elaboration.[1]

This guide provides a comparative analysis of the primary synthetic strategies employed to produce this key intermediate. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a side-by-side comparison of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes dominate the landscape for the preparation of this compound:

  • Route 1: N-Benzylation of Ethyl 4-oxopiperidine-3-carboxylate. This is a convergent approach where the piperidine ring is pre-formed, and the final step is the attachment of the benzyl group to the nitrogen atom.

  • Route 2: Dieckmann Condensation. This is a linear synthesis that constructs the piperidone ring through an intramolecular condensation of a diester precursor.

A third, related method involves the Carboxylation of 1-benzyl-3-piperidone , which, while typically yielding the methyl ester, is a noteworthy strategy for creating the core structure.[3]

Route 1: N-Benzylation of a Pre-formed Piperidine Ring

This approach is predicated on the nucleophilic substitution reaction between a secondary amine (the piperidine nitrogen) and a benzyl halide. The choice of base and reaction conditions is critical to the success of this transformation, influencing reaction time, yield, and impurity profile.

Mechanism: Nucleophilic Substitution

The N-benzylation of ethyl 4-oxopiperidine-3-carboxylate proceeds via a standard SN2 mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (chloride or bromide). A base is required to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting piperidine and driving the reaction to completion. The choice of a weaker base like sodium bicarbonate or a stronger, non-nucleophilic base like sodium tert-butoxide can be employed.

// Reactants Piperidine [label=<

EtOOC | C-C(=O)-CH-CH2-NH-CH2-CH2

]; BenzylHalide [label="Bn-X"]; Base [label="Base"];

// Intermediate TransitionState [label="[Piperidine---Bn---X]‡", shape="box", style="dotted"];

// Products Product [label=<

EtOOC | C-C(=O)-CH-CH2-N(Bn)-CH2-CH2

]; Salt [label="Base-H+ X-"];

// Arrows Piperidine -> TransitionState; BenzylHalide -> TransitionState; Base -> TransitionState [style=invis]; // for layout TransitionState -> Product; TransitionState -> Salt; }

Diagram 1: N-Benzylation via SN2 Mechanism

Experimental Protocols

Two common procedures for this route are detailed below:

Method 1A: Using Sodium Bicarbonate [4]

  • Dissolve ethyl 4-oxopiperidine-3-carboxylate in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to a temperature between -4 and 0 °C.

  • A solution of benzyl chloride in acetone is added dropwise to the cooled mixture.

  • The reaction is stirred in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.

  • The aqueous layer is cooled and acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.

  • The product is then extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum.

  • The final product is precipitated from petroleum ether to yield a brown crystalline powder.

Method 1B: Using Sodium tert-Butoxide [4]

  • Dissolve ethyl 4-oxopiperidine-3-carboxylate in tetrahydrofuran (THF).

  • Add sodium tert-butoxide and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction to 0 °C using an ice-water bath.

  • Add benzyl bromide to the cooled solution while maintaining stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Quench the reaction by adding deionized water and extract with petroleum ether.

  • Acidify the aqueous layer to a pH of 2 and extract the product with ethyl acetate.

  • The combined organic layers are washed with a saturated saline solution and dried over anhydrous sodium sulfate.

  • The solvent is removed by filtration and concentration, followed by crystallization to obtain the product.

Route 2: Dieckmann Condensation

This synthetic strategy involves the formation of the piperidone ring as a key step. It is a linear synthesis that begins with simpler, acyclic starting materials.

Mechanism: Intramolecular Claisen Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[2][5] The reaction proceeds through the following key steps:

  • A strong base (e.g., sodium tert-butoxide, sodium ethoxide) removes an alpha-proton from one of the ester groups of the acyclic diester precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, to form an enolate.[6][7]

  • The nucleophilic enolate then attacks the carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig cyclization.

  • This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-keto ester and the elimination of an alkoxide.

  • The final product is obtained after an acidic workup to protonate the enolate and subsequent purification.

// Reactants Diester [label="EtOOC-CH2-N(Bn)-CH2-CH2-CH2-COOEt"]; Base [label="Base"];

// Intermediates Enolate [label="[EtOOC-CH(-)-N(Bn)-CH2-CH2-CH2-COOEt]", shape="box", style="dotted"]; CyclicIntermediate [label="Cyclic β-keto ester enolate", shape="box", style="dotted"];

// Product Product [label="Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate"];

// Arrows Diester -> Enolate [label="Base"]; Enolate -> CyclicIntermediate [label="Intramolecular attack"]; CyclicIntermediate -> Product [label="H+ workup"]; }

Diagram 2: Dieckmann Condensation Pathway

Experimental Protocol

A representative procedure based on a patented method is as follows:[8]

  • Step 1: Synthesis of the Diester Intermediate. Dissolve N-benzyl glycine ethyl ester in an organic solvent (e.g., toluene, THF). Add an alkali (e.g., sodium carbonate) and a 4-halo-ethyl butyrate (e.g., 4-bromo-ethyl butyrate). The reaction mixture is heated to produce 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

  • Step 2: Dieckmann Condensation. Dissolve the diester intermediate in an organic solvent (e.g., ethyl acetate, THF). Add a strong base such as sodium tert-butoxide or potassium tert-butoxide. The reaction proceeds to form the cyclic β-keto ester.

  • Step 3: Workup and Isolation. After the reaction is complete, the pH is adjusted to 7-8, and the mixture is washed with water. The organic layer is then acidified to a pH of 1-2 with hydrochloric acid, causing the hydrochloride salt of the product to crystallize.

  • Step 4: Recrystallization. The crude product is further purified by dissolving it in water, adjusting the pH to 7-8 with a base, extracting with an organic solvent, and then re-acidifying the organic layer to a pH of 1-2 to induce crystallization of the pure product.

Comparison of Synthetic Routes

FeatureRoute 1: N-BenzylationRoute 2: Dieckmann Condensation
Starting Materials Ethyl 4-oxopiperidine-3-carboxylate, Benzyl halideN-benzyl glycine ethyl ester, 4-halo-ethyl butyrate
Number of Steps 1-2 steps3-4 steps
Overall Yield Generally goodCan be high (reported up to 93%)[8]
Purity Can be variable depending on the base and purificationCan achieve high purity (>99.5%) with recrystallization[8]
Scalability Generally scalable, but requires careful temperature controlMore complex for large-scale production due to multiple steps and use of strong bases
Key Challenges Potential for over-alkylation (quaternary salt formation), though less likely with bulky benzyl groups.[9] Careful control of reaction conditions is needed.Synthesis of the acyclic diester precursor. Handling of strong, moisture-sensitive bases.
Advantages Convergent, shorter route. Readily available starting materials.Builds complexity from simple starting materials. Potentially higher overall purity.
Disadvantages The starting piperidine may be expensive or require synthesis.Longer, more linear synthesis. Requires anhydrous conditions and careful handling of reagents.

Conclusion and Recommendations

The choice between these synthetic routes will ultimately depend on the specific needs of the research or production campaign, including scale, available starting materials, and desired purity.

  • For rapid, small-scale synthesis and when the starting piperidine is readily available, the N-benzylation route (Route 1) offers a more direct and time-efficient approach. The use of sodium bicarbonate (Method 1A) is a milder option, while sodium tert-butoxide (Method 1B) may offer faster reaction times.

  • For larger-scale synthesis where high purity is paramount, the Dieckmann condensation route (Route 2) may be advantageous, despite its increased number of steps. This route allows for the construction of the molecule from simpler precursors and incorporates a final crystallization step that can yield a product of very high purity.[8]

Both routes are well-established and provide reliable access to this compound. A thorough evaluation of the cost of starting materials, in-house synthetic capabilities, and the final application of the intermediate should guide the selection of the most appropriate synthetic strategy.

References

A Senior Scientist's Guide: Evaluating Alternatives to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate for Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 70 commercialized drugs, including leading antipsychotics, analgesics, and antihistamines.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging biological targets. A classic building block for introducing this motif is Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, a functionalized synthon that offers multiple handles for elaboration.

However, reliance on this traditional scaffold can present significant limitations in the context of modern, complex drug development. The very features that make it useful—the N-benzyl protecting group and the 3-carboxylate handle—can impose constraints on synthetic routes, limiting functional group tolerance and hindering the exploration of diverse chemical space.

This guide provides an in-depth comparison of this benchmark building block against two strategic alternatives: the widely adopted N-Boc-4-piperidone and the increasingly powerful de novo synthesis approaches, specifically via the dearomative functionalization of pyridines. We will explore the causality behind choosing one route over another, provide representative experimental data, and offer a decision framework for selecting the optimal strategy for your research objectives.

Section 1: The Benchmark - Deconstructing Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This molecule is a pre-formed piperidine core featuring three key reactive sites: the secondary amine (protected by a benzyl group), a ketone at the 4-position, and an ethyl ester at the 3-position. A common synthesis route involves the intramolecular Dieckmann condensation of a diester, which is itself formed from N-benzyl glycine ethyl ester.[2]

Typical Synthetic Workflow

The general utility of this building block involves functionalization at the 4-position (e.g., via reductive amination) followed by deprotection of the nitrogen.

cluster_0 Synthesis of the Building Block cluster_1 Application in Synthesis A N-Benzyl Glycine Ethyl Ester C Intermediate Diester A->C Condensation B 4-Halogenated Ethyl Butyrate B->C Condensation D Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate C->D Dieckmann Condensation (Base) F Functionalized Piperidine D->F Reductive Amination (e.g., NaBH(OAc)3) E Target Amine (R-NH2) E->F Reductive Amination (e.g., NaBH(OAc)3) G Final Product (N-H Piperidine) F->G N-Debenzylation (H2, Pd/C)

Caption: General synthesis and application workflow for the benchmark building block.

Strengths and Limitations

The primary strength of this building block is its pre-packaged functionality. However, its limitations are significant and drive the need for alternatives:

  • Harsh Deprotection: The N-benzyl group is robust, but its removal almost exclusively requires catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is incompatible with a wide range of common functional groups, including alkenes, alkynes, nitro groups, and certain sulfur-containing or halogenated heterocycles, severely restricting the accessible chemical space for the target molecule.

  • Superfluous Functionality: The 3-carboxylate group, while useful for activating the α-position, is often not present in the final drug molecule. Its removal requires an additional decarboxylation step, adding to the overall step count and reducing yield.

  • Limited Substitution: Commercially available variants are scarce, making it difficult to introduce substitutions at other positions on the piperidine ring without a lengthy de novo effort.

Section 2: The Pragmatic Alternative - N-Boc-4-Piperidone

For many applications, a more practical and flexible alternative is 1-Boc-4-piperidone. This building block simplifies the piperidine core to its most essential features: a ketone handle and a nitrogen protected with a tert-butyloxycarbonyl (Boc) group.[1]

The Causality of Choice: Orthogonal Protection

The decision to use N-Boc-4-piperidone is primarily driven by the principle of orthogonality . The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which are compatible with the functional groups that are sensitive to hydrogenolysis.[3] This single difference dramatically expands synthetic freedom, allowing for the late-stage introduction of sensitive moieties after the piperidine core has been elaborated.

A 1-Boc-4-Piperidone C N-Boc Protected Intermediate A->C Reductive Amination (e.g., NaBH(OAc)3) B Target Amine (R-NH2) B->C Reductive Amination (e.g., NaBH(OAc)3) D Final Product (N-H Piperidine) C->D Boc Deprotection (TFA or HCl)

Caption: A streamlined synthetic workflow using N-Boc-4-piperidone.

Comparative Performance Data

The following table compares the two building blocks in a hypothetical synthesis of a target molecule containing a sensitive functional group (e.g., an alkene).

ParameterEthyl 1-benzyl-4-oxopiperidine-3-carboxylate1-Boc-4-piperidoneJustification
Deprotection Condition Catalytic Hydrogenolysis (H₂, Pd/C)Mild Acid (TFA or HCl)Boc group removal is orthogonal to many sensitive functional groups.
Functional Group Tol. Poor (incompatible with C=C, C≡C, -NO₂)ExcellentThe key advantage driving the adoption of Boc protection.
Key Synthetic Steps 1. Reductive Amination2. Decarboxylation3. Debenzylation1. Reductive Amination2. DeprotectionFewer steps if the 3-carboxylate is not needed in the final target.
Scalability & Safety Hydrogenolysis requires specialized high-pressure reactors.Acidic deprotection is standard lab practice.Simpler process operations for the Boc route.
Representative Experimental Protocol: Reductive Amination of 1-Boc-4-Piperidone

This protocol is adapted from methodologies used in the synthesis of fentanyl and related compounds, demonstrating its real-world applicability.[3]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and dichloromethane (DCM, 0.2 M).

  • Activation: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. The progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent for imines and enamines, less reactive towards ketones, thus minimizing side reactions with the starting material.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours until completion as indicated by LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 3: The Versatility Strategy - De Novo Synthesis via Dearomatization

When the target molecule requires complex substitution patterns or specific stereochemistry not achievable with pre-formed building blocks, a de novo synthesis strategy is required. One of the most powerful modern approaches is the catalytic asymmetric dearomative functionalization of pyridines .[4][5]

The Causality of Choice: Ultimate Flexibility and Stereocontrol

This strategy starts with simple, inexpensive, and widely available pyridine derivatives. By selectively reducing and functionalizing the aromatic ring, chemists can build highly substituted piperidines with precise control over multiple stereocenters. This approach is not about finding an alternative building block, but rather about building the exact piperidine needed.

Recent advances have provided powerful methods, such as Rhodium-catalyzed asymmetric reductive Heck reactions, to convert pyridines into enantioenriched 3-substituted piperidines with excellent yield and functional group tolerance.[6]

A Substituted Pyridine B Partially Reduced Intermediate (e.g., Dihydropyridine) A->B Partial Reduction D Enantioenriched Tetrahydropyridine B->D Rh-catalyzed Asymmetric Carbometalation (Reductive Heck) C Aryl/Vinyl Boronic Acid C->D Rh-catalyzed Asymmetric Carbometalation (Reductive Heck) E Highly Substituted Piperidine D->E Final Reduction

Caption: Conceptual workflow for de novo piperidine synthesis via dearomatization.

Key Advantages of the Dearomatization Strategy
  • Access to Novel Scaffolds: This is the only practical method for creating piperidines with unique substitution patterns (e.g., 2,3,5-trisubstituted) that are not commercially available.[5]

  • Precise Stereochemical Control: The use of chiral catalysts allows for the synthesis of single enantiomers, which is a critical requirement for modern pharmaceuticals to maximize efficacy and minimize off-target effects.[6][7][8]

  • Convergent Synthesis: It allows for the union of multiple fragments in a controlled manner, often leading to more efficient overall synthetic routes for complex targets.

Section 4: Comparative Analysis & Decision Framework

The choice of a piperidine synthon is a critical strategic decision. The following table and decision framework are designed to guide this selection process.

Master Comparison Table
FeatureEthyl 1-benzyl-4-oxopiperidine-3-carboxylate1-Boc-4-PiperidoneDe Novo Dearomatization
Primary Use Case Simple, known 4-substituted piperidinesBroad use for 4-substituted piperidinesComplex, novel, or stereopure piperidines
Synthetic Flexibility LowHighVery High
Stereochemical Control None (unless resolved)None (unless resolved)Excellent (catalyst-controlled)
Access to Novelty LowLowHigh
Scalability / Cost ModerateHigh / Low CostLower / Higher Catalyst Cost
Ease of Use Moderate (harsh deprotection)High (mild deprotection)Low (requires specialized methods)
Decision Logic for Piperidine Synthesis Strategy

To select the appropriate path, consider the following questions about your target molecule:

Start Define Target Piperidine Structure Q1 Is the target a simple 4-amino-piperidine derivative? Start->Q1 Q2 Does the synthesis require tolerance of H2/Pd sensitive groups (alkenes, alkynes, etc.)? Q1->Q2 Yes Q3 Does the target require multiple substituents or specific stereoisomers (e.g., chiral)? Q1->Q3 No Res1 Use N-Boc-4-Piperidone Q2->Res1 Yes Res2 Consider the Benchmark: Et-1-Bn-4-oxo-pip-3-carboxylate Q2->Res2 No Q3->Res1 No Res3 Employ a De Novo / Dearomatization Strategy Q3->Res3 Yes

Caption: A decision framework for selecting the optimal piperidine synthesis strategy.

Conclusion

While this compound remains a valid tool in the synthetic chemist's arsenal, its practical application is increasingly confined to scenarios where its specific functionality is required and its harsh deprotection conditions are tolerable. For the majority of modern drug discovery programs targeting 4-substituted piperidines, N-Boc-4-piperidone offers a superior combination of simplicity, flexibility, and cost-effectiveness due to its orthogonal protecting group strategy.

When the frontiers of chemical space must be explored to achieve novel intellectual property or to optimize drug properties through complex substitution, de novo synthesis via dearomatization stands as the undisputed strategy of choice. It provides unparalleled control over substitution and stereochemistry, empowering the creation of next-generation therapeutics. The thoughtful selection among these alternatives, based on the specific demands of the target molecule, is a hallmark of an efficient and effective drug development program.

References

The Evolving Biological Landscape of 1-Benzyl-4-oxopiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a ubiquitous feature in numerous natural products and synthetic pharmaceuticals, continues to be a focal point of medicinal chemistry research. Its inherent conformational flexibility and the capacity for substitution at various positions make it a privileged structure for the development of novel therapeutic agents. Within this broad class, derivatives of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride have emerged as versatile intermediates and key components of molecules with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of these derivatives, drawing on experimental data from related piperidine-based compounds to illuminate structure-activity relationships and guide future drug discovery efforts.

Introduction to the 1-Benzyl-4-oxopiperidine Core

The 1-benzyl-4-oxopiperidine-3-carboxylate scaffold presents a unique combination of structural features that are amenable to chemical modification. The tertiary amine of the piperidine ring allows for crucial interactions with biological targets, while the benzyl group provides a handle for modulating lipophilicity and engaging in aromatic interactions. The 4-oxo group and the 3-carboxylate ester offer multiple points for derivatization, enabling the exploration of a vast chemical space. This versatility has led to the investigation of its derivatives across a range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders.

Comparative Analysis of Biological Activities

While comprehensive studies on a single, unified library of this compound derivatives are not extensively documented in publicly available literature, a comparative analysis of closely related piperidine-containing molecules provides significant insights into their potential biological activities.

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Piperidine derivatives have shown considerable promise in this arena.

Comparison of Antimicrobial Piperidine Derivatives:

A study on N-benzyl piperidin-4-one derivatives demonstrated their potential as antimicrobial agents. The condensation of the 4-oxo group with various reagents like hydroxylamine and thiosemicarbazide yielded compounds with significant activity against Escherichia coli and Aspergillus niger[1].

In a separate investigation, a series of 4-aminopiperidines, including a 1-benzyl substituted derivative, were synthesized and evaluated for their antifungal properties. Notably, 1-benzyl-N-dodecylpiperidin-4-amine displayed potent activity against various Candida and Aspergillus species, with Minimum Inhibitory Concentration (MIC) values comparable to or better than the approved antifungal, amorolfine[2]. The proposed mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity[2].

Table 1: Antifungal Activity of 1-Benzyl-4-aminopiperidine Derivative and Reference Compound [2]

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine4-84
Amorolfine hydrochloride8-16>16

This data underscores the importance of the N-benzyl group in conjunction with a long alkyl chain at the 4-position for potent antifungal activity. The 4-oxo group of the parent molecule serves as a convenient synthetic handle to introduce such amino substituents.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized representation of the methodology described in the referenced literature[2].

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in DMSO to create stock solutions. Serial twofold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Logical Workflow for Antimicrobial Screening

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action synthesis Synthesis of Piperidine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification disk_diffusion Disk Diffusion Assay (Qualitative) synthesis->disk_diffusion broth_microdilution Broth Microdilution (MIC Determination) disk_diffusion->broth_microdilution bactericidal_fungicidal MBC/MFC Determination broth_microdilution->bactericidal_fungicidal moa_studies Mechanism of Action Studies (e.g., Ergosterol Biosynthesis) bactericidal_fungicidal->moa_studies caption Workflow for Antimicrobial Evaluation

Caption: A streamlined workflow for the synthesis and antimicrobial evaluation of novel piperidine derivatives.

Enzyme Inhibition

The structural features of 1-benzyl-4-oxopiperidine derivatives make them attractive candidates for the design of enzyme inhibitors.

Histone Deacetylase (HDAC) Inhibition:

A study on benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate derivatives revealed their potential as histone deacetylase (HDAC) inhibitors[3]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. The study demonstrated that these compounds exhibited good in vitro growth inhibitory potency, suggesting HDAC activity[3].

Calpain and Cathepsin K Inhibition:

Piperidine carboxamide derivatives have been investigated as inhibitors of cysteine proteases like calpain and cathepsin K.

  • Calpain Inhibition: Keto amides derived from piperidine carboxamides have shown potent inhibition of µ-calpain, with Ki values in the nanomolar range[4]. These compounds also exhibited anticonvulsive properties in mice, indicating their potential for treating neurodegenerative conditions[4].

  • Cathepsin K Inhibition: A series of piperidine-3-carboxamide derivatives were synthesized and evaluated as cathepsin K inhibitors for the treatment of osteoporosis. The most potent compound, H-9, exhibited an IC50 value of 0.08 µM and demonstrated anti-bone resorption activity comparable to a clinical trial candidate[5][6].

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

Derivative ClassTarget EnzymePotencyReference
Piperidine Carboxamidesµ-CalpainKi = 9 nM[4]
Piperidine-3-carboxamidesCathepsin KIC50 = 0.08 µM[5][6]
Benzyl 4-oxopiperidine CarboxylatesHDACGrowth Inhibition[3]

Structure-Activity Relationship for Enzyme Inhibition:

For cathepsin K inhibition, molecular docking studies revealed that the piperidamide-3-carboxamide derivatives form key hydrogen bonds and hydrophobic interactions with the active site residues of the enzyme[5][6]. This highlights the importance of the specific stereochemistry and the nature of the substituents on the piperidine ring and the carboxamide moiety for potent and selective inhibition.

Signaling Pathway for Cathepsin K in Osteoclasts

G rankl RANKL rank RANK Receptor rankl->rank osteoclast Osteoclast Precursor rank->osteoclast Differentiation & Activation active_osteoclast Active Osteoclast osteoclast->active_osteoclast cathepsin_k Cathepsin K Secretion active_osteoclast->cathepsin_k bone_resorption Bone Resorption cathepsin_k->bone_resorption inhibitor Piperidine Derivative (Cathepsin K Inhibitor) inhibitor->cathepsin_k caption Cathepsin K Signaling in Bone Resorption

Caption: Simplified pathway showing the role of Cathepsin K in bone resorption and its inhibition by piperidine derivatives.

Central Nervous System (CNS) Activity

This compound is a valuable building block for the synthesis of compounds with activity in the central nervous system. It has been utilized in the development of selective 5-HT4 receptor agonists and dopamine D4 receptor antagonists[7].

Anti-HIV Activity:

Based on a pharmacophore model for CCR5 inhibitors, a series of piperidine-4-carboxamide derivatives were designed and synthesized. Several of these compounds showed potent inhibition of the CCR5 receptor, which is a key co-receptor for HIV entry into host cells. Two compounds, 16g and 16i, displayed antiviral activity with IC50 values of 73.01 nM and 94.10 nM, respectively, in an HIV-1 single-cycle assay[8].

Conclusion and Future Directions

The 1-benzyl-4-oxopiperidine framework is a versatile and promising scaffold in medicinal chemistry. While direct and extensive biological data on a unified library of this compound derivatives is somewhat limited in the public domain, the analysis of related piperidine-containing molecules clearly demonstrates their potential across a spectrum of therapeutic targets. The available data strongly suggests that strategic modifications of this core structure can lead to potent and selective modulators of biological processes.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Such studies would enable a more precise delineation of structure-activity relationships and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and neurological disorders.

References

A Spectroscopic Guide to Amine Analysis: Comparing Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in its Free Base and Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the distinction between a free base and its salt form is not merely academic; it is a critical factor that influences a compound's solubility, stability, bioavailability, and handling properties. For researchers, scientists, and drug development professionals, the ability to unequivocally differentiate between these forms is paramount for quality control, reaction monitoring, and formulation. This guide provides an in-depth spectroscopic comparison of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and its hydrochloride salt, offering both experimental data and the foundational principles behind the observed spectral differences.

The protonation of the tertiary amine in the piperidine ring to form the ammonium salt induces significant changes in the electron distribution and vibrational modes of the molecule. These alterations are readily observable through a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide will navigate through each of these analytical methods, presenting a comparative analysis grounded in both theoretical understanding and practical application.

The Structural Shift: Protonation's Impact

The core difference between the two forms lies in the protonation of the nitrogen atom within the piperidine ring. In the free base, the nitrogen has a lone pair of electrons, rendering it basic. Upon reaction with hydrochloric acid (HCl), this lone pair accepts a proton (H⁺), forming a positively charged quaternary ammonium ion, with the chloride ion (Cl⁻) acting as the counter-ion. This fundamental change is the genesis of all the spectroscopic variations we will explore.

Caption: Conversion of the free base to its hydrochloride salt.

¹H and ¹³C NMR Spectroscopy: A Tale of Two Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a nucleus is exquisitely sensitive to its electronic environment. Protonation of the piperidine nitrogen dramatically alters this environment, leading to predictable and diagnostic shifts in both ¹H and ¹³C NMR spectra.

The Underlying Principle: Deshielding Effects

The introduction of a positive charge on the nitrogen atom has a strong electron-withdrawing inductive effect. This effect pulls electron density away from the adjacent protons and carbons, a phenomenon known as deshielding. Deshielded nuclei experience a stronger effective magnetic field and therefore resonate at a higher frequency, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[1][2]

¹H NMR Comparative Analysis

In the ¹H NMR spectrum, the protons on the carbons alpha to the nitrogen (the CH₂ groups of the piperidine ring and the benzylic CH₂ group) are most affected.

  • Hydrochloride Salt Spectrum: The protons adjacent to the newly formed ammonium center are expected to be significantly deshielded and will appear further downfield compared to the free base.[3][4] A broad signal corresponding to the N-H proton may also be visible, though its presence and appearance can be highly dependent on the solvent, concentration, and temperature due to chemical exchange.[5]

  • Free Base Spectrum: The protons alpha to the tertiary amine nitrogen will appear more upfield (at a lower ppm value) due to the comparatively electron-rich environment.

Due to the unavailability of a verifiable ¹H NMR spectrum for the free base in spectral databases, a direct experimental comparison is not presented. However, the predicted upfield shift for the protons adjacent to the nitrogen in the free base is a well-established principle.

¹³C NMR Comparative Analysis

The deshielding effect is also clearly observed in the ¹³C NMR spectra. The carbons directly bonded to the nitrogen are most significantly impacted.

  • Hydrochloride Salt Spectrum: The carbons alpha to the nitrogen (C2, C6, and the benzylic CH₂) are shifted downfield due to the inductive effect of the positive charge.[6]

  • Free Base Spectrum: These same carbons resonate at a more upfield position in the free base.[7]

Table 1: Comparative ¹³C NMR Data (δ in ppm)

Carbon Atom AssignmentFree Base[7]Hydrochloride Salt[6]Expected Shift Direction
C=O (Ketone)202.9~205.1Downfield
C=O (Ester)168.9~169.2Downfield
Aromatic C (Quaternary)137.6~133.8Upfield
Aromatic CH129.0, 128.4, 127.3~130.9, 129.6, 129.3Downfield
O-CH₂ (Ethyl)61.1~62.0Downfield
N-CH₂ (Benzyl)60.1~60.3Downfield
N-CH₂ (Piperidine C2)56.4~54.1Upfield
C-H (Piperidine C3)54.3~50.2Upfield
N-CH₂ (Piperidine C6)52.8~50.2Upfield
C-CH₂-C (Piperidine C5)40.7~37.3Upfield
CH₃ (Ethyl)14.1~13.8Upfield

Note: The assignments for the hydrochloride salt are based on the available spectrum from ChemicalBook and may be subject to interpretation. The general trend of downfield shifts for carbons near the protonated nitrogen is the key takeaway.

FT-IR Spectroscopy: Probing Vibrational Changes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The formation of the hydrochloride salt introduces new bonds and alters existing ones, leading to distinct changes in the FT-IR spectrum.

The Underlying Principle: The N-H⁺ Stretch

The most dramatic and diagnostically useful change is the appearance of a new, very broad and strong absorption band in the spectrum of the hydrochloride salt. This band, typically found in the 2400-2700 cm⁻¹ region, is due to the stretching vibration of the newly formed N-H⁺ bond in the tertiary ammonium salt.[8] The broadness of this peak is a result of hydrogen bonding and other complex vibrational couplings. In contrast, the spectrum of the tertiary amine free base will be devoid of any signals in this region.[9][10]

Comparative FT-IR Analysis
  • Hydrochloride Salt Spectrum:

    • N-H⁺ Stretch: A prominent, broad absorption is expected between 2400-2700 cm⁻¹.[4][11]

    • C=O Stretch: The carbonyl stretching frequencies for the ketone and ester groups may be slightly shifted, often to higher wavenumbers, due to the electron-withdrawing effect of the nearby ammonium group. Saturated esters typically show a C=O stretch around 1735-1750 cm⁻¹.[12][13]

  • Free Base Spectrum:

    • Absence of N-H⁺ Stretch: The region between 2400-2700 cm⁻¹ will be clear.

    • C-N Stretch: A C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for the aliphatic amine.[14]

    • C=O Stretch: The ketone and ester C=O stretching frequencies will be present, likely around ~1715 cm⁻¹ for the ketone and ~1735 cm⁻¹ for the ester.[15]

A direct comparison is limited by the lack of an available FT-IR spectrum for the free base. However, the presence or absence of the broad N-H⁺ stretching band is the most definitive diagnostic feature.

Mass Spectrometry: Fragmentation and the Nitrogen Rule

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While it might seem straightforward, the analysis of amine salts can be more complex than that of their free bases.

The Underlying Principle: Volatility and Fragmentation
  • Free Base (GC-MS): The free base is typically more volatile than its salt form. In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•). According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass.[15] For Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (C₁₅H₁₉NO₃), the molecular weight is 261.32, and an odd-mass molecular ion at m/z 261 is expected and observed.[7] Fragmentation of amines often occurs via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of a stable iminium ion.[16]

  • Hydrochloride Salt: Amine salts are generally non-volatile and can decompose at the high temperatures used in GC-MS, often reverting to the free base in the injector port. Therefore, a standard EI-MS of the hydrochloride salt may simply yield the spectrum of the free base. Techniques like Electrospray Ionization (ESI) are more suitable for analyzing the intact salt. In positive-ion ESI-MS, one would expect to see the protonated molecule [M+H]⁺, which for the free base would be at m/z 262.

Table 2: Comparative Mass Spectrometry Data

Analyte FormTechniqueExpected Key Ion(s) (m/z)Observed Ion(s) (m/z)[7]
Free BaseGC-MS (EI)[M]⁺• = 261; α-cleavage fragments (e.g., loss of benzyl)261, 214, and other fragments
Hydrochloride SaltESI-MS (+)[M+H]⁺ = 262 (corresponding to the protonated free base)Data not available

Experimental Protocols

To ensure the scientific integrity of this guide, detailed, self-validating protocols for sample preparation and analysis are provided below.

Workflow for Spectroscopic Comparison

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison A Weigh Samples (Free Base & HCl Salt) B Prepare NMR Samples (in CDCl₃ or DMSO-d₆) A->B C Prepare FT-IR Samples (KBr Pellets) A->C F Acquire Mass Spectra (GC-MS for Free Base, ESI-MS for Salt) A->F D Acquire ¹H & ¹³C NMR Spectra B->D E Acquire FT-IR Spectra C->E G Compare Chemical Shifts (δ) D->G H Compare Vibrational Frequencies (cm⁻¹) E->H I Compare m/z Values & Fragmentation F->I J Correlate Spectral Changes to Protonation G->J H->J I->J

Caption: Experimental workflow for spectroscopic comparison.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which both the free base and the hydrochloride salt are soluble (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). DMSO-d₆ is often a good choice for amine salts which may have limited solubility in CDCl₃.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[17][18]

  • Homogenization: Vortex or gently sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for high-quality spectra.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[19]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra following standard instrument procedures for locking, shimming, and tuning.

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)
  • Material Preparation: Ensure you have spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator to prevent moisture absorption.

  • Sample Grinding: In a clean agate mortar and pestle, grind ~1-2 mg of the sample (either the free base or the hydrochloride salt) to a very fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr by grinding until the mixture is homogeneous. The final concentration of the sample in KBr should be around 0.5-1%.

  • Pellet Press Assembly: Assemble the pellet die set according to the manufacturer's instructions.

  • Loading the Die: Transfer the KBr-sample mixture into the die, ensuring it is spread evenly.

  • Pressing the Pellet: Place the die into a hydraulic press. If the die has a vacuum port, apply a vacuum for a few minutes to remove trapped air and moisture. Gradually apply pressure (typically 8-10 tons) and hold for 1-2 minutes.

  • Pellet Release and Mounting: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Mount the pellet in the spectrometer's sample holder.

  • Analysis: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.

Conclusion

The transformation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate from its free base to its hydrochloride salt is accompanied by distinct and predictable spectroscopic changes. In NMR spectroscopy , the protonation of the nitrogen leads to a significant downfield shift of adjacent ¹H and ¹³C nuclei due to an inductive deshielding effect. In FT-IR spectroscopy , the most definitive marker is the appearance of a broad, strong N-H⁺ stretching band in the 2400-2700 cm⁻¹ region for the hydrochloride salt, which is absent in the free base. Finally, mass spectrometry can confirm the molecular weight via the Nitrogen Rule for the free base, while different ionization techniques are often required to analyze the less volatile salt form. By understanding the principles behind these changes and employing rigorous experimental protocols, researchers can confidently identify and differentiate between these two crucial forms of any amine-containing compound.

References

A Comparative Guide to the Characterization of Impurities in Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its impurity profile can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of methodologies for the characterization of potential impurities associated with this compound, grounded in established regulatory principles and practical experimental insights.

The control of pharmaceutical impurities is a critical aspect of drug development, governed by guidelines from the International Council for Harmonisation (ICH).[1][2] Impurities can arise from various sources, including the manufacturing process and degradation of the drug substance over time.[2] The ICH Q3A and Q3B guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[1][2][3][4]

The Origin Story: Predicting Process-Related Impurities

Understanding the synthetic pathway is the first step in predicting potential process-related impurities. This compound is commonly synthesized via two primary routes. Each route presents a unique profile of potential impurities, including unreacted starting materials, intermediates, and by-products.

Synthesis Route A: Dieckmann Condensation Approach

This route involves the intramolecular condensation of a diester, which is itself formed from precursors like N-benzyl glycine ethyl ester and a 4-halogenated ethyl butyrate.

  • Starting Materials:

    • N-benzyl glycine ethyl ester

    • 4-halo-ethyl butyrate (e.g., 4-chloro or 4-bromo ethyl butyrate)

  • Intermediate:

    • N-(3-(ethoxycarbonyl)propyl)-N-(benzyl)glycine ethyl ester

  • Reagents and Solvents:

    • Bases (e.g., sodium ethoxide, potassium tert-butoxide)[5]

    • Organic Solvents (e.g., toluene, ethanol)[5]

Synthesis Route B: N-Alkylation and Carboxylation Approach

This pathway often starts with a pre-formed piperidone ring, which is then benzylated and carboxylated.

  • Starting Materials:

    • Ethyl 4-oxopiperidine-3-carboxylate

    • Benzyl chloride

  • Alternative Starting Materials:

    • 1-Benzyl-3-piperidone[1]

    • Dimethyl or Diethyl carbonate[1]

  • Reagents and Solvents:

    • Bases (e.g., sodium hydride, sodium bicarbonate)[1][2]

    • Organic Solvents (e.g., tetrahydrofuran, acetone)[2]

The following diagram illustrates the potential process-related impurities stemming from these synthetic routes.

G cluster_0 Synthesis Route A cluster_1 Synthesis Route B cluster_impurities Potential Process-Related Impurities A_SM1 N-benzyl glycine ethyl ester A_Inter N-(3-(ethoxycarbonyl)propyl)-N- (benzyl)glycine ethyl ester A_SM1->A_Inter Impurity_A1 Unreacted A_SM1 A_SM1->Impurity_A1 A_SM2 4-halo-ethyl butyrate A_SM2->A_Inter Impurity_A2 Unreacted A_SM2 A_SM2->Impurity_A2 Product Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate HCl A_Inter->Product Dieckmann Condensation Impurity_A_Inter Unreacted A_Inter A_Inter->Impurity_A_Inter B_SM1 Ethyl 4-oxopiperidine- 3-carboxylate B_SM1->Product N-Alkylation Impurity_B1 Unreacted B_SM1 B_SM1->Impurity_B1 B_SM2 Benzyl chloride B_SM2->Product Impurity_B2 Unreacted B_SM2 B_SM2->Impurity_B2

Caption: Potential Process-Related Impurities from Synthesis Routes.

Uncovering Hidden Liabilities: Degradation Products

Forced degradation studies are essential for identifying potential degradation products that could form during storage and handling, and for developing stability-indicating analytical methods.[6][7][8][9] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6][9]

Experimental Protocol: Forced Degradation Study

A systematic approach to forced degradation is crucial. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.[8][9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose the solid powder and the solution to a combination of UV and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze a non-stressed control sample for comparison.

Causality: The rationale for these conditions is to simulate the potential stresses the compound might encounter. Hydrolysis is a common degradation pathway for esters. Oxidation can occur in the presence of atmospheric oxygen or residual peroxides. The benzyl group and piperidine ring can also be susceptible to oxidation. Heat and light provide the energy to overcome activation barriers for various degradation reactions.

The Analytical Toolkit: A Comparison of Characterization Techniques

A multi-faceted analytical approach is necessary for comprehensive impurity characterization. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying organic impurities, while Gas Chromatography (GC) is the method of choice for residual solvents. Mass Spectrometry (MS) is indispensable for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for impurity profiling.[10]

Parameter Recommendation & Rationale Alternative/Complementary Technique
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm). The C18 stationary phase provides good hydrophobic retention for the benzyl group and the piperidine ring.Phenyl or Cyano columns for alternative selectivity.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient is necessary to elute both polar and non-polar impurities in a reasonable time with good resolution.Isocratic elution may be suitable if all impurities have similar polarities.
Detection UV detection at a wavelength that provides a good response for the parent compound and potential impurities (e.g., 210-230 nm). The benzene ring provides a chromophore for UV detection.Photodiode Array (PDA) detector to assess peak purity and obtain UV spectra of impurities.
Coupling HPLC-MS (e.g., with an electrospray ionization - ESI source) for identification of unknown impurities by providing mass-to-charge ratio information.
Gas Chromatography (GC) for Residual Solvents

Residual solvents are a class of impurities that must be controlled according to ICH Q3C guidelines.[2] GC with a Flame Ionization Detector (FID) is the standard technique for their analysis.[2][11][12][13]

Parameter Recommendation & Rationale
Technique Headspace GC-FID. This technique is preferred for solid samples as it avoids dissolution issues and matrix interference.
Column A polar capillary column (e.g., DB-624 or equivalent) is recommended for good separation of a wide range of common pharmaceutical solvents.[11][12]
Diluent A high-boiling point solvent like dimethyl sulfoxide (DMSO) is often used to dissolve the hydrochloride salt for headspace analysis.[11][12][13]
Temperature Program A temperature gradient is typically used to ensure the elution of both volatile (e.g., methanol) and less volatile (e.g., toluene) solvents.

A Validated Workflow for Impurity Characterization

The following workflow provides a self-validating system for the comprehensive characterization of impurities in this compound.

G cluster_organic Organic Impurity Analysis cluster_residual Residual Solvent Analysis cluster_identification Structural Elucidation start Sample of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl hplc_uv HPLC-UV/PDA Analysis (Stability-Indicating Method) start->hplc_uv gc_fid Headspace GC-FID start->gc_fid quantify Quantify Known Impurities and Degradants hplc_uv->quantify detect_unknown Detect Unknown Impurities hplc_uv->detect_unknown report Complete Impurity Profile Report quantify->report lc_ms LC-MS/MS Analysis detect_unknown->lc_ms If unknown > identification threshold quantify_solvents Quantify Residual Solvents (ICH Q3C) gc_fid->quantify_solvents quantify_solvents->report isolate Preparative HPLC (if necessary) lc_ms->isolate nmr NMR Spectroscopy isolate->nmr identify Identify Structure of Unknown Impurities nmr->identify identify->report

Caption: A Validated Workflow for Impurity Characterization.

Conclusion

The characterization of impurities in this compound requires a systematic and scientifically sound approach. By understanding the synthetic process to predict potential process-related impurities and conducting thorough forced degradation studies, a comprehensive picture of potential liabilities can be formed. A combination of chromatographic techniques, particularly a validated stability-indicating HPLC method for organic impurities and a headspace GC method for residual solvents, provides the foundation for quantification. When unknown impurities are detected, the coupling of these separation techniques with mass spectrometry and, if necessary, isolation and NMR spectroscopy, allows for their structural elucidation. This integrated strategy ensures the development of a robust impurity control strategy, leading to a safer and more effective final pharmaceutical product.

References

Comparative study of different catalysts for the synthesis of piperidone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and selective synthesis of piperidone derivatives is therefore a critical endeavor in drug discovery and development. The choice of catalyst is paramount, dictating not only the yield and purity of the final product but also its stereochemical outcome, a crucial factor for biological activity. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of piperidone derivatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Catalyst Selection

The synthesis of the piperidone ring often involves the formation of new carbon-carbon and carbon-nitrogen bonds through cyclization reactions. The catalyst's role is to facilitate these transformations under milder conditions, with higher efficiency, and, increasingly, with stereocontrol. The primary catalytic strategies can be broadly categorized into four main classes: acid catalysis, base catalysis, metal catalysis, and organocatalysis. Each approach presents a unique set of advantages and limitations regarding substrate scope, functional group tolerance, cost, and environmental impact. Understanding these nuances is key to designing a successful synthetic route.

Comparative Analysis of Catalytic Systems

This section provides a comparative overview of the most common catalytic systems employed for the synthesis of piperidone derivatives. The performance of each catalyst class is evaluated based on yield, reaction conditions, stereoselectivity, and substrate scope, with supporting data from the literature.

Table 1: Performance Comparison of Catalysts for Piperidone Synthesis
Catalyst TypeRepresentative Catalyst(s)Typical ReactionYield (%)Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
Acid Catalysis HCl, H₂SO₄, AcOH, p-TSAMannich-type cyclization, Condensation60-9025-1002-24 hLow cost, simple procedureHarsh conditions, limited functional group tolerance, low stereoselectivity
Base Catalysis NaOH, KOH, NaOMe, PiperidineClaisen-Schmidt condensation, Michael addition70-95[1]25-800.5-5 hHigh yields for specific reactions, mild conditionsSubstrate-specific, can lead to side reactions
Metal Catalysis Pd(OAc)₂, [Rh(COD)Cl]₂, Grubbs' catalystIntramolecular cyclization, Hydrogenation[2]70-9525-1401-24 hHigh efficiency, broad substrate scope, good stereocontrolCostly, potential metal contamination, requires inert atmosphere
Organocatalysis Proline derivatives, Chiral amines, ThioureasAsymmetric Michael addition, Aldol reaction70-97[3]-20 to 2512-72 hHigh enantioselectivity, metal-free, mild conditionsHigher catalyst loading, longer reaction times, catalyst cost

In-Depth Discussion of Catalytic Methodologies

Acid Catalysis: The Workhorse for Simple Piperidones

Acid catalysts, such as hydrochloric acid and p-toluenesulfonic acid, are often employed in classical methods like the Petrenko-Kritschenko piperidone synthesis. This one-pot multicomponent reaction involves the condensation of an amine, a β-dicarbonyl compound, and an aldehyde.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the enol form of the β-dicarbonyl compound. Subsequent condensation with the amine and intramolecular cyclization leads to the piperidone ring.

Causality in Experimental Choices: The choice of a strong protic acid ensures efficient protonation and catalysis. The reaction is often carried out in a protic solvent like ethanol or acetic acid to facilitate proton transfer and solubilize the reactants.

Limitations: The harsh acidic conditions can be detrimental to sensitive functional groups, limiting the complexity of the achievable piperidone derivatives. Moreover, these methods generally lack stereocontrol, yielding racemic or diastereomeric mixtures.

Base Catalysis: Efficient for Specific Condensations

Base catalysts, ranging from strong inorganic bases like NaOH to milder organic bases like piperidine, are particularly effective for Claisen-Schmidt-type condensations to form α,β-unsaturated piperidones.

Mechanism: The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking an aldehyde. The subsequent dehydration reaction is often spontaneous or promoted by the basic conditions.

Causality in Experimental Choices: The concentration and type of base are critical. A higher concentration of a strong base like NaOH can lead to higher yields and faster reaction rates in specific condensations. The use of microwave irradiation can also significantly accelerate the reaction.[1][4]

Advantages: This method is often high-yielding and can be performed under relatively mild conditions. It is particularly useful for the synthesis of 3,5-bis(benzylidene)-4-piperidone derivatives, which are valuable precursors for more complex molecules.

Metal Catalysis: The Gateway to Complexity and Stereocontrol

Transition metal catalysts, particularly those based on palladium and rhodium, have revolutionized the synthesis of complex piperidone derivatives.[2] These catalysts enable a wide range of transformations, including intramolecular cyclizations of aminoalkenes and aminoalkynes, as well as hydrogenation of pyridine precursors.

Mechanism: The mechanism varies depending on the specific reaction. For example, in a palladium-catalyzed intramolecular cyclization, the catalytic cycle may involve oxidative addition of an aryl or vinyl halide, carbopalladation of an alkene or alkyne, and reductive elimination to form the piperidone ring and regenerate the catalyst.

Causality in Experimental Choices: The choice of the metal, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity. Chiral ligands are often employed to induce enantioselectivity in the final product. For instance, rhodium-catalyzed asymmetric reductive transamination of pyridinium salts using a chiral primary amine allows for the synthesis of chiral piperidines.[5]

Advantages: Metal catalysis offers unparalleled versatility and the ability to construct highly functionalized and stereochemically defined piperidone cores.

Organocatalysis: The Rise of Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidone derivatives, providing a metal-free alternative to traditional methods.[3] Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze reactions through enamine or iminium ion intermediates.

Mechanism: In a typical organocatalytic Michael addition, a chiral secondary amine reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst directs the stereochemical outcome of the reaction.

Causality in Experimental Choices: The structure of the organocatalyst is paramount for achieving high enantioselectivity. The choice of solvent and additives, such as a weak acid, can also significantly influence the reaction's efficiency and stereochemical outcome.

Advantages: The primary advantage of organocatalysis is the ability to synthesize highly enantioenriched piperidone derivatives under mild and environmentally friendly conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of piperidone derivatives using representative catalysts from each class.

Protocol 1: Base-Catalyzed Synthesis of 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one[1]

This protocol describes a high-yield synthesis of a curcuminoid analogue using a simple base catalyst and microwave irradiation.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • 2-Hydroxybenzaldehyde

  • Sodium hydroxide (NaOH) solution (40% aq.)

  • Ethanol (95%)

  • Deionized water

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 4-piperidone (0.4960 g, 0.01 mol) and 2-hydroxybenzaldehyde (1.2212 g, 0.02 mol).

  • Add 5 mL of 95% ethanol and 0.7 mL of 40% aqueous NaOH solution to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Place the flask in a microwave reactor and irradiate for 3 minutes at 180 W, maintaining the temperature at 60 °C.

  • After irradiation, cool the reaction mixture to room temperature.

  • Add cold deionized water to the mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Recrystallize the crude product from a mixture of n-hexane and ethyl acetate to afford the pure 3,5-bis(2-hydroxybenzylidene)piperidin-4-one as dark red crystals.

  • Expected Yield: 74%[1]

Self-Validation: The purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The reported melting point is 138 °C (decomposition).[1]

Protocol 2: Organocatalytic Asymmetric Synthesis of a Spirocyclic Piperidone[3]

This protocol details a one-pot, two-step synthesis of a chiral spirocyclic piperidone derivative using an amine catalyst.

Materials:

  • Cyclic 2-diazo-1,3-diketone

  • Primary amine

  • α,β-Unsaturated aldehyde

  • Amine catalyst (e.g., a chiral diphenylprolinol derivative)

  • Benzoic acid

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure: Step 1: Wolff Rearrangement and Amidation

  • In a round-bottom flask, dissolve the cyclic 2-diazo-1,3-diketone (0.1 mmol) and the primary amine (0.1 mmol) in 1.0 mL of toluene.

  • Reflux the mixture at 140 °C for 3 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Michael Addition and Hemiaminalization

  • To the cooled reaction mixture, add the α,β-unsaturated aldehyde (0.12 mmol), the amine catalyst (0.02 mmol), and benzoic acid (0.04 mmol) in 2.0 mL of CH₂Cl₂.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral spirocyclic piperidone.

  • Expected Yield: up to 76%, with high enantioselectivity (up to 97% ee)[3]

Self-Validation: The stereochemical outcome (diastereomeric ratio and enantiomeric excess) can be determined by chiral HPLC analysis. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualization of Catalytic Pathways

The following diagrams illustrate the fundamental mechanisms of the discussed catalytic systems.

Acid_Catalyzed_Mannich_Reaction Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H+ Adduct Aldol-type Adduct Protonated_Aldehyde->Adduct Enol Enol Enol->Protonated_Aldehyde Nucleophilic Attack Iminium_Ion Iminium Ion Adduct->Iminium_Ion + Amine, -H2O Amine Amine Cyclized_Product Cyclized Intermediate Iminium_Ion->Cyclized_Product Intramolecular Attack Piperidone Piperidone Derivative Cyclized_Product->Piperidone -H+

Caption: Acid-catalyzed Mannich-type reaction for piperidone synthesis.

Organocatalytic_Michael_Addition Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion Unsaturated_Aldehyde->Iminium_Ion Chiral_Amine Chiral Amine Catalyst Chiral_Amine->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate Nucleophile Nucleophile Nucleophile->Iminium_Ion Michael Addition Final_Product Chiral Piperidone Precursor Enamine_Intermediate->Final_Product Hydrolysis Final_Product->Chiral_Amine Catalyst Regeneration

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical active ingredients. Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, robust and reliable analytical methods for its quantification are not merely a procedural formality but a cornerstone of quality control and regulatory compliance in drug development.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide provides a comparative analysis of common analytical techniques for the quantification of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4][5] It aims to equip researchers and drug development professionals with the technical insights needed to select and validate the most appropriate method for their specific application. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines that align with ICH principles, emphasizing that a validated method provides documented evidence of its reliability.[6][7][8][9]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For a molecule like this compound, which possesses a UV-active aromatic ring and sufficient polarity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. However, other techniques such as Gas Chromatography (GC) and UV-Vis Spectrophotometry also present viable, albeit different, analytical strategies.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the absorption of ultraviolet-visible light by the analyte.[10][11]
Advantages High specificity, sensitivity, and precision. Applicable to a wide range of non-volatile and thermally labile compounds.Excellent resolution for volatile and thermally stable compounds.[12] High sensitivity with detectors like FID.Simple, rapid, and cost-effective.[13] Non-destructive.
Limitations Higher cost of instrumentation and solvents. Method development can be more complex.Requires the analyte to be volatile and thermally stable, or require derivatization, which adds complexity.[14]Low specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Typical Use Case Gold standard for assay and impurity determination in pharmaceutical quality control.Analysis of residual solvents or volatile impurities. Can be used for assay if the compound is stable.Preliminary quantification, in-process controls, or for pure substance analysis where interfering species are absent.
Supporting Experimental Data (Illustrative)

The following table summarizes typical performance characteristics achieved during the validation of these methods for the target analyte.

Validation ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity High (Peak purity > 0.998)High (Good resolution from impurities)Low (Interference from related substances)
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 150 µg/mL10 - 500 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 102.1%97.5 - 103.5%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Limit of Quantification 1 µg/mL10 µg/mL5 µg/mL

In-Depth Focus: Validation of a Reverse-Phase HPLC-UV Method

Given its superior specificity and performance, we will detail the validation protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This approach is the most common and robust for the intended purpose of accurately quantifying this compound in both bulk material and in-process samples.

Rationale for Method Selection

The target molecule contains a benzyl group, which imparts a strong chromophore, making it ideal for UV detection. Its moderate polarity and solubility in common organic solvents allow for excellent retention and separation on C18 stationary phases. This method can effectively separate the main component from potential starting materials, by-products, and degradation products, ensuring a high degree of specificity.[3]

Experimental Workflow for Method Validation

The validation process follows a predefined protocol to test all relevant performance characteristics as mandated by ICH Q2(R1).

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Documentation protocol Develop Validation Protocol reagents Prepare Standards & Reagents protocol->reagents specificity Specificity & Selectivity reagents->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analysis Data Analysis & Statistical Evaluation robustness->analysis report Compile Validation Report analysis->report G cluster_0 Chromatogram start end start->end label_y Absorbance label_x Time analyte Analyte impurity2 Impurity p1_top p1_end p1_top->p1_end p1_start p1_start p1_start->p1_top p2_start p2_top p2_start->p2_top p2_end p2_top->p2_end p3_start p3_top p3_start->p3_top p3_end p3_top->p3_end G cluster_repeat Same Conditions cluster_inter Different Conditions precision Precision repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate r_lab Same laboratory i_lab Same laboratory r_analyst Same analyst r_instrument Same instrument r_day Same day i_analyst Different analysts i_instrument Different instruments i_day Different days

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, rigorous adherence to safety protocols, particularly in waste management, is a foundational pillar of scientific excellence. The proper disposal of chemical reagents like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is not merely a regulatory hurdle; it is a critical practice that ensures the safety of laboratory personnel, the integrity of our research environment, and compliance with environmental laws.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this specific piperidine derivative. The procedures outlined herein are grounded in established safety data and regulatory frameworks, designed to provide clear, actionable intelligence for laboratory operations.

Core Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent decision, from personal protective equipment (PPE) selection to the final disposal pathway. This compound is a solid organic compound that presents specific, well-documented risks.

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards.[1][2][3]

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[2][3][4]

Causality Insight: The hydrochloride salt form can contribute to its irritant properties. Upon combustion, this compound is expected to produce hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and notably, hydrogen chloride gas.[2][5] The generation of acidic and toxic gases during thermal decomposition is a primary reason why simple disposal methods are unacceptable and specialized incineration is required.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a local exhaust ventilation system.[1][4] This is the most effective way to prevent the inhalation of fine particulates that can cause respiratory irritation.[2]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] A face shield should be worn in situations with a higher risk of splashing or dust generation. This is non-negotiable due to the compound's classification as a serious eye irritant.[1][2]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times.[1][2] A standard laboratory coat is required to prevent skin contact.[4] In the event of skin contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[2][4]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling the compound.[1][2]

Waste Characterization and Segregation Protocol

Under the regulations set forth by the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[6][7]

Directive: this compound must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][6][8]

Segregation is Key:

  • Waste Stream: This compound should be disposed of in a designated container for solid, non-reactive, organic hazardous waste .

  • Incompatibilities: Keep this waste stream segregated from strong oxidizing agents and strong bases to prevent potentially violent reactions.[2] Always maintain physical barriers or adequate distance between incompatible waste containers.[9]

Step-by-Step Disposal Workflow

The following protocol details the process from the point of generation to the final handoff for disposal.

Step 1: Select the Appropriate Waste Container

  • Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[10]

  • The container must be in good condition, free from cracks or damage, and equipped with a secure, leak-proof screw-top cap.[6][9]

  • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of a nearly empty container or overfilling. Never fill a waste container more than 90% full to allow for expansion.[10]

Step 2: Proper Labeling and Documentation

  • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[10]

  • The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The date when the first particle of waste was added (the "accumulation start date").[9]

    • Clear indication of the hazards (e.g., "Irritant").

    • For mixtures, all components must be listed by percentage or volume.[9]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA.[9]

  • An SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][11]

  • The container must be kept securely closed at all times, except when actively adding waste.[9]

  • It is best practice to use a secondary containment system (e.g., a chemical-resistant tray or bin) to prevent the spread of material in case of a container failure.[6]

  • Regularly inspect the SAA for any signs of leakage or container degradation.[6]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, per institutional policy and EPA regulations), arrange for its removal.[6][11]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to collect the waste.[1][2]

  • Mechanism of Destruction: The designated disposal route for this type of compound is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the organic molecule and utilizes advanced scrubber systems to neutralize the resulting hydrogen chloride and other toxic gases, preventing their release into the atmosphere.

G gen Waste Generated (Neat chemical or contaminated labware) container Select Compatible HDPE Waste Container gen->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Date - Hazard Information saa Store in Designated SAA - Keep container closed - Use secondary containment labeling->saa full Container is Full or Max Time Reached ehs Contact EHS for Pickup full->ehs If true... disposal Transport to Licensed Waste Disposal Facility (High-Temp Incineration) ehs->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill of the solid material, prompt and correct action is crucial to prevent exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Don PPE: Before cleanup, put on the required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.

  • Contain & Clean:

    • Do NOT use a dry brush, as this can generate dust.

    • Gently cover the spill with a damp paper towel or absorbent pad to wet the powder and prevent it from becoming airborne.

    • Carefully sweep or wipe the material up and place it, along with the cleaning materials, into the designated hazardous waste container.[2]

  • Decontaminate: Wipe the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that your work is conducted responsibly, from initial experiment to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.